S65487
Description
BCL2 Inhibitor VOB560 is an inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), with potential pro-apoptotic and antineoplastic activities. Upon intravenous administration, Bcl-2 inhibitor VOB560 binds to and inhibits the activity of Bcl-2, thereby restoring apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in many cancer types and plays an important role in the negative regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival.
Propriétés
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41ClN6O4/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3/t33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWQLOUMFCVJD-XIFFEERXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of S65487 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S65487 is a potent, intravenously administered small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) anti-apoptotic protein. In the context of Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by the overexpression of Bcl-2, this compound is being developed to induce apoptosis in leukemic cells. Preclinical evidence suggests a synergistic anti-leukemic effect when this compound is combined with the hypomethylating agent azacitidine. This document provides a comprehensive overview of the core mechanism of action of this compound in AML, based on currently available data. It is intended for an audience with a strong background in cancer biology and drug development.
Core Mechanism of Action: Bcl-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the anti-apoptotic protein Bcl-2.[1][2] In many AML subtypes, the overexpression of Bcl-2 is a key survival mechanism, allowing leukemic cells to evade programmed cell death (apoptosis).
Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins like BIM. This prevents the activation of the downstream effector proteins BAX and BAK, which are essential for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the intrinsic apoptotic cascade.
This compound, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of Bcl-2. This competitive binding displaces BIM and other pro-apoptotic proteins, liberating them to activate BAX and BAK. The subsequent mitochondrial outer membrane permeabilization (MOMP) leads to the release of pro-apoptotic factors into the cytoplasm, activating caspases and culminating in the execution of the apoptotic program.
Signaling Pathway of this compound-Induced Apoptosis in AML
The signaling cascade initiated by this compound in AML cells is a well-defined pathway culminating in apoptosis.
Caption: this compound inhibits Bcl-2, leading to the release of BIM, activation of BAX/BAK, and subsequent apoptosis.
Combination Therapy with Azacitidine: A Synergistic Approach
Preclinical studies have indicated a promising synergistic effect when this compound is combined with the hypomethylating agent azacitidine in in vitro AML models.[3][4] While the precise molecular underpinnings of this synergy are still under investigation, a leading hypothesis is that azacitidine enhances the dependency of AML cells on Bcl-2 for survival.
Azacitidine, by inhibiting DNA methyltransferases, can induce changes in gene expression, potentially upregulating pro-apoptotic BH3-only proteins or downregulating other anti-apoptotic proteins like Mcl-1 or Bcl-xL. This "priming" of the apoptotic pathway would then render the AML cells more susceptible to the direct pro-apoptotic effects of this compound.
Quantitative Data Summary
While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following table summarizes the types of data that would be generated during preclinical evaluation.
| Parameter | Description | Expected Outcome with this compound |
| IC50 (nM) | Concentration of this compound required to inhibit 50% of cell growth in various AML cell lines. | Low nanomolar range in Bcl-2 dependent AML cell lines. |
| EC50 (nM) | Concentration of this compound required to induce 50% of the maximal apoptotic response. | Correlates with IC50 values. |
| Apoptosis Rate (%) | Percentage of apoptotic cells (Annexin V positive) after treatment with this compound. | Dose-dependent increase in apoptosis. |
| Tumor Growth Inhibition (%) | Reduction in tumor volume in AML xenograft models treated with this compound. | Significant tumor growth inhibition compared to vehicle control. |
| Combination Index (CI) | A quantitative measure of the synergistic, additive, or antagonistic effect of this compound and azacitidine. | CI < 1, indicating synergy. |
Key Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following outlines the standard methodologies employed in the preclinical assessment of a Bcl-2 inhibitor in AML.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on AML cells.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) and primary patient-derived AML cells are cultured under standard conditions.
-
Treatment: Cells are treated with a dose range of this compound, azacitidine, or the combination for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assessment: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).
-
Caption: A typical workflow for assessing apoptosis in AML cells following drug treatment.
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Xenograft Model: Immunocompromised mice (e.g., NSG) are engrafted with human AML cell lines or patient-derived blasts.
-
Treatment: Once tumors are established, mice are treated with this compound (administered intravenously), azacitidine, the combination, or a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., cleaved caspase-3) can be assessed by immunohistochemistry.
-
Potential Resistance Mechanisms and Future Directions
Resistance to Bcl-2 inhibitors can emerge through various mechanisms. In the context of this compound, potential resistance mechanisms in AML could include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2.
-
Mutations in the Bcl-2 BH3-binding groove: Alterations in the drug-binding site can reduce the affinity of this compound.
-
Alterations in downstream apoptotic machinery: Defects in BAX, BAK, or caspase activation can impair the execution of apoptosis.
Future research will likely focus on elucidating the precise molecular mechanisms of synergy between this compound and azacitidine, identifying predictive biomarkers of response, and developing strategies to overcome potential resistance. Combination therapies, such as the addition of an Mcl-1 inhibitor, may be a promising avenue for further investigation. A clinical trial is noted to be exploring the combination of this compound (VOB560) with the Mcl-1 inhibitor S64315 (MIK665), suggesting this is an active area of research.
References
VOB560: A Deep Dive into its BCL-2 Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VOB560 (also known as S65487) is a second-generation, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, BCL-2 is a prime therapeutic target in various hematological malignancies where its overexpression promotes cancer cell survival. VOB560 distinguishes itself by its efficacy against wild-type BCL-2 and clinically relevant mutants that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of VOB560 to BCL-2, its selectivity profile, and the experimental methodologies used to characterize such interactions.
Mechanism of Action
VOB560 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the BCL-2 protein.[1] This action competitively displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which are sequestered by BCL-2 in cancer cells. The release of these pro-apoptotic proteins triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
A critical feature of VOB560 is its activity against venetoclax-resistant BCL-2 mutants, such as G101V and D103Y. These mutations alter the BH3 binding pocket, reducing the binding affinity of venetoclax. VOB560, reportedly having a different binding mode, can effectively inhibit these mutated forms of BCL-2, offering a therapeutic option for patients who have developed resistance to venetoclax.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of VOB560 is depicted below.
Binding Affinity and Selectivity
While specific quantitative binding affinity data (e.g., K_i_ or K_d_ values) for VOB560 are not extensively available in the public domain, qualitative descriptions from scientific abstracts characterize it as a potent inhibitor. It exhibits high selectivity for BCL-2 with poor affinity for other anti-apoptotic family members like BCL-XL, MCL-1, and BFL-1. This selectivity profile is advantageous as it may reduce off-target effects, such as the thrombocytopenia associated with BCL-XL inhibition.
Table 1: Qualitative Binding Profile of VOB560
| Target Protein | Binding Affinity | Reference |
| BCL-2 (Wild-Type) | Potent | |
| BCL-2 (G101V Mutant) | Active | |
| BCL-2 (D103Y Mutant) | Active | |
| BCL-XL | Poor | |
| MCL-1 | No significant binding | |
| BFL-1 | No significant binding |
Experimental Protocols
The determination of binding affinity and selectivity of BCL-2 inhibitors like VOB560 typically involves a variety of biophysical and biochemical assays. While specific protocols for VOB560 are not publicly detailed, the following are standard methodologies employed in the field.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity. It provides on-rate (k_a_), off-rate (k_d_), and the equilibrium dissociation constant (K_d_).
General Protocol:
-
Immobilization: Recombinant human BCL-2 protein (or its mutants and other family members) is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the inhibitor (e.g., VOB560) are flowed over the chip surface. Binding is detected as a change in the refractive index, measured in response units (RU).
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from the target protein.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine k_a_, k_d_, and calculate the K_d_ (k_d_ / k_a_).
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule upon binding to a larger partner.
General Protocol:
-
Assay Setup: A fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3) is incubated with recombinant BCL-2 protein.
-
Competition: Increasing concentrations of the unlabeled inhibitor (VOB560) are added to the mixture.
-
Measurement: The fluorescence polarization of the solution is measured. When the inhibitor displaces the fluorescent peptide from BCL-2, the smaller, faster-tumbling peptide exhibits lower polarization.
-
Data Analysis: The data is plotted as polarization versus inhibitor concentration, and the IC_50_ value is determined. The inhibition constant (K_i_) can then be calculated from the IC_50_ using the Cheng-Prusoff equation.
The workflow for a competitive binding assay is outlined in the diagram below.
Conclusion
VOB560 is a promising second-generation BCL-2 inhibitor with a favorable selectivity profile and notable activity against venetoclax-resistant mutants. While detailed quantitative binding data remains limited in publicly accessible sources, the qualitative evidence strongly supports its potent and selective inhibition of BCL-2. The continued clinical development of VOB560 will be crucial in fully elucidating its therapeutic potential in hematological malignancies.
References
An In-depth Technical Guide to S65487 and its Active Metabolite S55746: Potent and Selective BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCL-2 inhibitor S65487 and its active form, S55746. It details their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization.
Introduction
Escape from apoptosis is a hallmark of cancer, and the B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a well-established mechanism contributing to tumorigenesis and chemoresistance in various hematological malignancies.[3][4] S55746 is a novel, orally bioavailable, and potent small molecule inhibitor that selectively targets BCL-2.[3] this compound is a proagent of S55746, designed for intravenous administration. Both compounds have demonstrated significant anti-tumor activity in preclinical models of hematological cancers.
Mechanism of Action
S55746 acts as a BH3-mimetic, directly binding to the BH3 hydrophobic groove of the BCL-2 protein. This high-affinity interaction competitively displaces pro-apoptotic proteins, such as BAX and BAK, which are normally sequestered by BCL-2. The release and subsequent activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), triggering the intrinsic apoptosis pathway. This cascade of events culminates in the activation of caspases and ultimately, programmed cell death.
Signaling Pathway Diagram
Caption: S55746 inhibits BCL-2, leading to apoptosis.
Quantitative Data
The following tables summarize the binding affinities and in vitro efficacy of S55746.
Table 1: Binding Affinity and Selectivity of S55746
| Target Protein | Binding Affinity (Ki) | Binding Affinity (Kd) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM | 3.9 nM | - |
| BCL-XL | Poor affinity | - | ~70 to 400-fold |
| MCL-1 | No significant binding | - | Not applicable |
| BFL-1 | No significant binding | - | Not applicable |
Table 2: In Vitro Efficacy of S55746 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h treatment) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM |
| H146 | BCL-XL-dependent cell line | 1.7 µM |
| Toledo | Diffuse Large B-Cell Lymphoma | 401 nM |
| Various DLBCL cell lines | Diffuse Large B-Cell Lymphoma | < 1 µM in 6 out of 11 lines |
| Various MCL cell lines | Mantle Cell Lymphoma | < 1 µM in 2 out of 5 lines |
| Various BL cell lines | Burkitt Lymphoma | > 10 µM in all tested lines |
Table 3: Ex Vivo Efficacy of S55746 in Primary Patient Samples
| Sample Type | EC50 (4h treatment) |
| Chronic Lymphocytic Leukemia (CLL) cells | 4.4 to 47.2 nM |
| Mantle Cell Lymphoma (MCL) cells | 2.5 to 110 nM (24h treatment) |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of S55746.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cells into 96-well plates at a desired density.
-
Treat cells with a serial dilution of S55746 or vehicle control (DMSO).
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control wells and calculate IC50 values using a non-linear regression model.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells in suspension with desired concentrations of S55746 for the specified duration (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Co-Immunoprecipitation for BCL-2/BAX Interaction
This technique is used to assess the disruption of the BCL-2/BAX protein complex upon treatment with S55746.
Protocol:
-
Treat RS4;11 cells with increasing concentrations of S55746 for 2 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against BCL-2 and BAX. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 indicates disruption of the complex.
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor activity of S55746 in an animal model.
Protocol:
-
Implant human hematological cancer cells (e.g., RS4;11 or Toledo) subcutaneously into immunocompromised mice (e.g., SCID/beige).
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer S55746 orally (p.o.) at specified doses (e.g., 20-100 mg/kg) and schedules (e.g., daily for 7 days).
-
The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., caspase-3 activity).
In Vivo Efficacy and Pharmacodynamics
S55746 has demonstrated robust anti-tumor efficacy in preclinical xenograft models. In mice bearing RS4;11 tumors, daily oral administration of S55746 led to a dose-dependent and significant inhibition of tumor growth, with complete regression observed at 100 mg/kg. Similar efficacy was observed in the Toledo model.
Pharmacodynamic studies have shown that S55746 treatment in vivo leads to a significant increase in caspase-3 activity in tumor xenografts, confirming the induction of apoptosis. Importantly, at effective doses, S55746 did not cause a significant decrease in platelet counts, a common side effect of BCL-XL inhibition, highlighting its selectivity for BCL-2.
This compound: A Proagent for Intravenous Administration
This compound is the proagent of S55746, developed for intravenous administration. While specific details of the in vivo conversion mechanism and efficiency are not publicly available, proagent strategies are typically employed to improve solubility, stability, or pharmacokinetic properties. Clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with other agents in patients with acute myeloid leukemia (AML). One Phase I/II trial (NCT04742101) is assessing this compound in combination with azacitidine.
Activity Against Venetoclax-Resistant Mutants
Acquired resistance to the BCL-2 inhibitor venetoclax can occur through mutations in the BCL-2 protein. S55746 has shown activity against some venetoclax-resistant BCL-2 variants, although reduced sensitivity has been observed with certain mutations, such as Asp103Glu, Phe104Leu, and Val148Leu. The differential binding modes of S55746 and venetoclax to BCL-2 may underlie these differences in activity against mutant forms.
Experimental and Logical Workflows
Conversion and Action Workflow
Caption: this compound is converted to S55746 in vivo to induce apoptosis.
In Vitro Efficacy Evaluation Workflow
Caption: Workflow for assessing the in vitro efficacy of S55746.
Conclusion
This compound and its active form S55746 are potent and selective inhibitors of BCL-2 with significant anti-tumor activity in preclinical models of hematological malignancies. Their mechanism of action, involving the direct inhibition of BCL-2 and subsequent induction of apoptosis, is well-characterized. The data presented in this guide provide a strong rationale for the continued investigation of these compounds as potential therapeutic agents for BCL-2-dependent cancers. Further research into their clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and potential to overcome resistance to other BCL-2 inhibitors is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of S65487: A Deep Dive into its Anti-Lymphoma Activity
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for S65487, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor, in the context of lymphoma. This compound is an intravenously administered prodrug of S55746, the active moiety responsible for its therapeutic effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.
Executive Summary
This compound, through its active form S55746, demonstrates significant anti-tumor activity in preclinical models of non-Hodgkin lymphoma. As a selective inhibitor of the anti-apoptotic protein Bcl-2, S55746 effectively induces apoptosis in lymphoma cells that are dependent on Bcl-2 for survival. In vitro studies have established its potency in various lymphoma cell lines, and in vivo experiments have confirmed its ability to impair tumor growth in xenograft models. This document details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways associated with the activity of this compound.
Mechanism of Action: Targeting the Core of Lymphoma Cell Survival
The survival of many lymphoma cells is dependent on the overexpression of the anti-apoptotic protein Bcl-2.[1] Bcl-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the BAX and BAK proteins, which are essential for initiating programmed cell death (apoptosis).[1]
This compound's active form, S55746, is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2. This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK in the outer mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and apoptotic cell death.
Quantitative Preclinical Data
The anti-tumor activity of S55746, the active metabolite of this compound, has been quantified in a range of preclinical lymphoma models.
In Vitro Cytotoxicity in Non-Hodgkin Lymphoma Cell Lines
S55746 has demonstrated potent cytotoxic activity against various non-Hodgkin lymphoma (NHL) cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Lymphoma Subtype | S55746 IC50 (µM) |
| OCI-Ly1 | DLBCL | < 1 |
| SU-DHL-4 | DLBCL | < 1 |
| SU-DHL-6 | DLBCL | < 1 |
| Toledo | DLBCL | < 1 |
| U-2932 | DLBCL | < 1 |
| KARPAS-422 | DLBCL | < 1 |
| Granta-519 | MCL | < 1 |
| Jeko-1 | MCL | < 1 |
| Daudi | Burkitt Lymphoma | > 10 |
| Raji | Burkitt Lymphoma | > 10 |
| Ramos | Burkitt Lymphoma | > 10 |
| Table 1: In Vitro Cytotoxicity of S55746 in NHL Cell Lines. |
Ex Vivo Apoptosis Induction in Primary Lymphoma Cells
The efficacy of S55746 was further evaluated in primary cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). The half-maximal effective concentration (EC50) for apoptosis induction is presented below.
| Primary Cell Type | Treatment Duration | S55746 EC50 Range (nM) |
| CLL | 4 hours | 4.4 - 47.2 |
| MCL | 24 hours | 2.5 - 110 |
| Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Lymphoma Cells. |
In Vivo Anti-Tumor Efficacy in Hematological Xenograft Models
Oral administration of S55746 demonstrated robust anti-tumor efficacy in two distinct hematological xenograft models in mice.
| Xenograft Model | Treatment | Outcome |
| Hematological Xenograft 1 | Daily oral administration | Significant tumor growth inhibition |
| Hematological Xenograft 2 | Daily oral administration | Significant tumor growth inhibition |
| Table 3: In Vivo Efficacy of S55746 in Hematological Xenograft Models. |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to generate the preclinical data for S55746.
In Vitro Cell Viability Assay
References
S65487: A Deep Dive into BCL-2 Inhibition and Apoptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 (also known as VOB560) is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. It is a prodrug that is converted in vivo to its active form, S55746. Overexpression of BCL-2 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound is designed to restore the natural process of programmed cell death in cancer cells by selectively targeting BCL-2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its binding affinity and cellular activity, and the experimental protocols used to evaluate its function.
Core Mechanism: Induction of the Intrinsic Apoptosis Pathway
This compound, through its active form S55746, functions as a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2.[1] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2 in cancer cells. The release of these pro-apoptotic "activator" proteins leads to the activation of the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical event in the intrinsic apoptosis pathway, as it results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to dismantling of the cell.[1][2]
Data Presentation
Binding Affinity of S55746 to BCL-2 Family Proteins
The selectivity of a BCL-2 inhibitor is crucial for its therapeutic window. S55746, the active metabolite of this compound, demonstrates high affinity and selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity profile is important as inhibition of BCL-XL is associated with on-target toxicities such as thrombocytopenia.[1]
| Target Protein | Binding Affinity (Ki in nM) |
| BCL-2 | 1.3[1] |
| BCL-XL | 520 |
| MCL-1 | No significant binding |
| BFL-1 | No significant binding |
Binding affinity was determined by Fluorescence Polarization assay.
In Vitro Cellular Activity of S55746
The cytotoxic activity of S55746 has been evaluated in a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in BCL-2-dependent cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 |
| Toledo | Diffuse Large B-Cell Lymphoma | 401 |
| H146 | Small Cell Lung Cancer (BCL-XL dependent) | 1700 |
Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a target protein.
Principle: A fluorescently labeled ligand (e.g., a BH3 peptide) binds to the target protein (e.g., BCL-2), resulting in a high fluorescence polarization signal. An unlabeled competitor compound (S55746) displaces the fluorescent ligand, causing a decrease in the polarization signal.
Protocol:
-
Reagents: Recombinant BCL-2 family proteins, fluorescently labeled PUMA BH3 peptide, S55746.
-
Procedure:
-
A fixed concentration of the target protein and the fluorescent peptide are incubated together.
-
Increasing concentrations of S55746 are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
-
Data Analysis: The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed hematological cancer cells in a 96-well plate at a desired density.
-
Compound Treatment: Treat the cells with a serial dilution of S55746 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescent signal using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with S55746 or a vehicle control for a specified time (e.g., 4 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a BCL-2 inhibitor like this compound.
Conclusion
This compound is a promising, selective BCL-2 inhibitor that effectively induces apoptosis in hematological malignancies. Its high affinity for BCL-2 and selectivity over other BCL-2 family members, coupled with its oral bioavailability in its active form, make it a valuable candidate for further clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on targeting the BCL-2 pathway in cancer.
References
In Vitro Efficacy of S65487: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] As a pro-agent of S55746, it is designed for intravenous administration and has demonstrated significant therapeutic potential in preclinical studies against a range of hematological malignancies.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, binding affinities, and effects on cancer cell lines. The information is intended to support researchers and professionals in the field of drug development.
Data Presentation
Binding Affinity of this compound to BCL-2 Family Proteins
This compound exhibits a high degree of selectivity for the BCL-2 protein. Preclinical data indicates that it has a poor affinity for other anti-apoptotic proteins such as MCL-1, BFL-1, and BCL-XL.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While specific Ki values from publicly available literature are limited, the qualitative binding profile is summarized below.
| Target Protein | Binding Affinity (Qualitative) | Reference |
| BCL-2 | Potent | |
| MCL-1 | Poor / No Significant Binding | |
| BCL-XL | Poor | |
| BFL-1 | No Significant Binding |
In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines
This compound has been shown to inhibit cell proliferation and induce apoptosis in a panel of hematological cancer cell lines. The half-maximal inhibitory concentrations (IC50s) are reported to be in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (Qualitative) | Reference |
| Various Hematological Cancer Cell Lines | Leukemia, Lymphoma | Low nM range | |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Not specified, but BCL-2 dependent |
Note: A comprehensive table of specific IC50 values for this compound across a wide range of cell lines is not available in the public domain based on the conducted search.
Mechanism of Action
This compound functions as a BH3 mimetic, directly binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, PUMA, BAD) that are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis (programmed cell death).
A significant advantage of this compound is its demonstrated activity against BCL-2 mutations that confer resistance to the first-generation BCL-2 inhibitor, Venetoclax, such as the G101V and D103Y mutations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with and without this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound Mechanism of Action
Caption: Cell Viability Assay Workflow
Caption: Logical Flow of this compound's Therapeutic Action
References
Structural Analysis of S65487 Binding to BCL-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural and biochemical interactions between the B-cell lymphoma 2 (BCL-2) protein and the potent and selective inhibitor S65487. This compound is a prodrug that is converted in vivo to its active form, S55746. This document details the binding characteristics, structural basis of interaction, and the experimental methodologies used to elucidate these features, offering valuable insights for researchers in oncology and drug development.
Quantitative Binding Affinity and Cellular Activity
This compound, through its active metabolite S55746, is a highly potent and selective inhibitor of BCL-2. The binding affinities and cellular activities have been characterized using various biophysical and cell-based assays.
| Compound | Target Protein | Binding Affinity (Ki, nM) | Assay Method | Cell Line | Cellular Activity (IC50, nM) |
| S55746 | BCL-2 | 1.3 | Fluorescence Polarization | RS4;11 (ALL) | 71.6 |
| S55746 | BCL-XL | 520 | Fluorescence Polarization | H146 (SCLC) | 1700 |
| S55746 | MCL-1 | No significant binding | Fluorescence Polarization | - | - |
| S55746 | BFL-1 | No significant binding | Fluorescence Polarization | - | - |
| ABT-199 (Venetoclax) | BCL-2 | 1.2 | Fluorescence Polarization | RS4;11 (ALL) | - |
| ABT-199 (Venetoclax) | BCL-XL | 490 | Fluorescence Polarization | H146 (SCLC) | - |
*ALL: Acute Lymphoblastic Leukemia; SCLC: Small Cell Lung Cancer. Data compiled from[1][2][3]. S55746 demonstrates a selectivity of approximately 400-fold for BCL-2 over BCL-XL in biochemical assays[2]. The cellular potency of S55746 is demonstrated in the BCL-2-dependent RS4;11 cell line, with significantly weaker activity observed in the BCL-XL-dependent H146 cell line[2].
Structural Basis of S55746 Interaction with BCL-2
The co-crystal structure of S55746 in complex with BCL-2 has been resolved, providing a detailed view of the binding interactions at the atomic level (PDB ID: 6GL8). S55746 binds to the hydrophobic BH3 groove on the surface of BCL-2, a critical region for its interaction with pro-apoptotic proteins.
The binding of S55746 is characterized by a network of hydrophobic and hydrogen bonding interactions. Notably, S55746 has a distinct binding mode when compared to the first-generation BCL-2 inhibitor, venetoclax. While both inhibitors target the BH3 groove, the specific contacts and the orientation of the molecules within the pocket differ. A key interaction involves a hydrogen bond between the phenol group of S55746 and the backbone carbonyl of Ala149 of BCL-2.
BCL-2 Signaling Pathway and Mechanism of Action
BCL-2 is a central regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, BCL-2 sequesters pro-apoptotic proteins like BIM, BID, and PUMA, preventing them from activating the effector proteins BAX and BAK. The inhibition of BAX and BAK preserves the integrity of the outer mitochondrial membrane, thus preventing the release of cytochrome c and subsequent caspase activation.
This compound, as a BH3 mimetic, competitively inhibits the binding of pro-apoptotic BH3-only proteins to BCL-2. This frees up the pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.
BCL-2 signaling pathway and the mechanism of this compound action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize the binding of S55746 to BCL-2.
X-ray Crystallography
The co-crystal structure of S55746 and BCL-2 was determined using the hanging drop vapor diffusion method.
-
Protein: His6-tagged BCL-2 (based on the 2W3I construct with a G118Q mutation) was expressed and purified.
-
Crystallization: The protein at a concentration of 9.4 mg/ml in a buffer containing 20 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT, and 1% glycerol was mixed with a reservoir solution containing 0.1 M sodium acetate pH 5.25, 20% Jeffamine 600, and 10% PEG3350.
-
Seeding: Crystallization was initiated by micro-seeding with crushed crystals of a BCL-2/S55748 (a methylated analog of S55746) complex. The resulting crystals were then used for a second round of micro-seeding with the BCL-2/S55746 complex.
-
Data Collection and Refinement: X-ray diffraction data were collected from the co-crystals, and the structure was solved and refined to high resolution.
Experimental workflow for BCL-2/S55746 co-crystallization.
Fluorescence Polarization (FP) Assay
A fluorescence polarization assay was employed to determine the binding affinity (Ki) of S55746 for BCL-2 family proteins.
-
Principle: This competitive assay measures the displacement of a fluorescently labeled PUMA BH3 peptide from the BCL-2 protein by the inhibitor.
-
Reagents:
-
Recombinant BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.
-
Fluorescently labeled PUMA BH3 peptide.
-
S55746 compound series.
-
-
Procedure:
-
A fixed concentration of the BCL-2 family protein (10 nM for BCL-2, MCL-1, BFL-1; 20 nM for BCL-XL) and the fluorescent PUMA peptide were incubated in an assay plate.
-
Increasing concentrations of S55746 were added to the wells.
-
The plate was incubated for 2 hours at room temperature.
-
Fluorescence polarization was measured using a plate reader (Excitation: 528 nm, Emission: 640 nm).
-
-
Data Analysis: The reduction in millipolarization (mP) units was used to calculate the IC50, which was then converted to Ki.
Isothermal Titration Calorimetry (ITC)
ITC was used to confirm the binding and determine the thermodynamic parameters of the interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: PEAQ-ITC instrument.
-
Procedure:
-
The BCL-2 protein solution was placed in the sample cell.
-
The S55746 solution was placed in the injection syringe. The solutions were buffer- and solvent-matched (including 1% DMSO) to minimize heats of dilution.
-
The experiment consisted of 13 injections at 25°C with stirring at 1000 rpm. The first injection was 0.5 µl, followed by 12 injections of 3.05 µl.
-
-
Data Analysis: The data were fitted to a single-site binding model using the vendor-supplied software to determine the thermodynamic parameters. The results confirmed a 1:1 binding stoichiometry.
Conclusion
The structural and biochemical analysis of this compound's active form, S55746, reveals a potent and selective inhibitor of BCL-2 that binds to the canonical BH3 groove with a distinct interaction profile. The detailed methodologies provided herein offer a framework for the continued investigation of BCL-2 inhibitors and their mechanisms of action, which is critical for the development of next-generation targeted cancer therapies.
References
Methodological & Application
S65487 Intravenous Administration: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in humans.
Introduction
S65487 is a potent and selective prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor, S55746.[1] Overexpression of BCL-2, an anti-apoptotic protein, is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins to prevent programmed cell death.[2][3] By selectively inhibiting BCL-2, this compound aims to restore the natural apoptotic process in cancer cells.[2][3] Preclinical and clinical studies have primarily investigated this compound in the context of acute myeloid leukemia (AML), often in combination with other therapeutic agents like azacitidine.
These application notes provide a framework for the intravenous administration of this compound in a preclinical research setting, along with protocols for evaluating its biological activity.
Mechanism of Action
This compound functions as a BH3 mimetic. After intravenous administration, it is converted to its active form, S55746. This active compound binds with high affinity to the BH3-binding groove of the BCL-2 protein. This action displaces pro-apoptotic proteins (e.g., BIM, BAD, PUMA), which can then activate the effector proteins BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Data Presentation
While specific quantitative data from preclinical and clinical studies with this compound are not extensively published, the following tables outline the types of data that should be collected and organized during experimental evaluation.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Example)
| Parameter | Value | Units | Species | Dosing |
| Cmax | Data not available | µg/mL | ||
| Tmax | Data not available | h | ||
| AUC(0-t) | Data not available | µg*h/mL | ||
| Half-life (t1/2) | Data not available | h | ||
| Clearance (CL) | Data not available | mL/h/kg | ||
| Volume of Distribution (Vd) | Data not available | L/kg |
Table 2: In Vitro Efficacy of this compound (Example)
| Cell Line | IC50 | Assay Type |
| Specify cell line | Data not available | Cell Viability (e.g., MTT) |
| Specify cell line | Data not available | Apoptosis (e.g., Annexin V) |
Table 3: Safety and Toxicity Profile of this compound from Clinical Trials (Combination Therapy with Azacitidine)
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Specific AE | Data not available | Data not available |
| Specific AE | Data not available | Data not available |
Experimental Protocols
This compound Intravenous Formulation and Administration (Preclinical)
Note: A specific, validated protocol for the reconstitution and dilution of this compound is not publicly available. The following is a general procedure based on common practices for similar compounds and should be optimized for specific experimental needs.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation and Dilution:
-
In a sterile tube, combine PEG300 and Tween-80 in the desired ratio.
-
Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add sterile saline to the mixture to achieve the final desired concentration.
-
Example Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
-
Administration:
-
Administer the final formulation to the experimental animal via the desired intravenous route (e.g., tail vein injection in mice).
-
The infusion rate should be slow and controlled. For clinical trials, infusion times of 30-60 minutes have been reported.
-
The final volume of administration should be appropriate for the animal model.
-
Stability:
-
Information on the stability of reconstituted this compound is not publicly available. It is recommended to prepare the formulation fresh for each experiment and use it immediately.
In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Acute Myeloid Leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., MOLM-13, MV4-11)
-
This compound intravenous formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously or intravenously inject a predetermined number of AML cells into the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound intravenously according to the desired dosing schedule. Clinical trials have explored weekly or more intensified schedules.
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint:
-
Continue treatment for a predetermined duration or until tumors in the control group reach a specified size.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot).
-
In Vitro Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Safety and Monitoring for Infusion-Related Reactions
While specific data on infusion-related reactions for this compound are not detailed in public literature, general principles for monitoring such reactions with intravenously administered cancer therapies should be applied in a clinical research context.
Potential Signs and Symptoms:
-
Mild to Moderate: Flushing, itching, rash, fever, chills, rigors, dyspnea.
-
Severe: Hypotension, bronchospasm, angioedema, anaphylaxis.
Management Strategy:
-
Premedication: The use of premedication (e.g., antihistamines, corticosteroids) may be considered, although specific recommendations for this compound are not available.
-
Monitoring: Closely monitor vital signs before, during, and after the infusion.
-
Intervention:
-
For mild to moderate reactions, consider stopping the infusion and administering supportive care. The infusion may be restarted at a slower rate upon resolution of symptoms.
-
For severe reactions, immediately discontinue the infusion and provide emergency medical treatment.
-
References
Application Notes and Protocols for S65487 in Phase I Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information on the dosage and administration of S65487, an investigational B-cell lymphoma-2 (Bcl-2) inhibitor, in its Phase I clinical trials. The information is compiled from publicly available clinical trial records and conference presentations.
Introduction to this compound
This compound is a potent and selective second-generation Bcl-2 inhibitor. It is the prodrug of S55746 and has demonstrated activity against wild-type Bcl-2 as well as mutations that confer resistance to venetoclax, such as G101V and D103Y. By binding to the BH3 hydrophobic groove of Bcl-2, this compound induces apoptosis in cancer cells that are dependent on Bcl-2 for survival. Preclinical studies have shown its potential in various hematological malignancies.
This compound Phase I Clinical Trial Landscape
Two key Phase I clinical trials have investigated this compound:
-
Monotherapy Trial (NCT03755154): A study of this compound as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL). This trial was prematurely terminated for strategic reasons due to limited efficacy in the monotherapy setting, not due to safety concerns.[1]
-
Combination Therapy Trial (NCT04742101/CL1-65487-003): A Phase I/II study evaluating this compound in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive chemotherapy.[2][3][4] This trial is ongoing and has provided the most detailed public information regarding this compound dosage.
Quantitative Data from Phase I Clinical Trials
The following tables summarize the dosing information for the Phase I portion of the this compound and azacitidine combination study in untreated AML patients (NCT04742101).
Table 1: this compound Administration Schedules in Combination with Azacitidine
| Schedule | This compound Dosing Days (in a 28-day cycle) | Rationale |
| Schedule 1 | Day 1, 8, 15, 22 (Weekly) | Initial exploration of safety and tolerability. |
| Schedule 2 | Day 1, 3, 5, 8 | Intensified schedule to increase concurrent administration with azacitidine and potential synergism. |
| Schedule 3 | Day 1 through 5, 8, 9 | Further intensified schedule to maximize potential synergy with azacitidine. |
Note: The study protocol indicated that the testing of Schedule 1 was expected to be limited due to anticipated low synergism with azacitidine.
Unfortunately, specific dose levels (e.g., in mg or mg/kg) for the dose-escalation cohorts, the number of patients treated at each dose level, and the observed dose-limiting toxicities (DLTs) have not been made publicly available in the reviewed search results. The primary objective of the Phase I part of this study is to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).
Experimental Protocols
Patient Population (NCT04742101)
The study enrolled adult patients (≥18 years old) with previously untreated de novo or secondary AML who were not eligible for standard intensive chemotherapy.
Drug Administration Protocol (NCT04742101)
-
This compound: Administered as an intravenous (IV) infusion over 30 minutes.
-
Azacitidine: Administered at a dose of 75 mg/m² either subcutaneously (SC) or intravenously (IV) for 7 consecutive days at the beginning of each 28-day cycle.
-
Dosing Sequence: When administered on the same day, this compound is given first, followed by azacitidine within 30 to 60 minutes.
-
Dose Escalation: The Phase I portion of the study employed a dose-escalation design to determine the MTD. A ramp-up dose of this compound was administered on the first two days of the first cycle. The dose escalation of this compound was guided by an adaptive Bayesian Logistic Regression Model with overdose control.
Safety and Efficacy Assessments
-
Primary Objective (Phase I): To determine the safety, tolerability, MTD, and/or RP2D of this compound in combination with azacitidine.
-
Dose-Limiting Toxicities (DLTs): Monitored during the first cycle of treatment to guide dose escalation.
-
Pharmacokinetics: A secondary objective in both the Phase I and II parts of the study.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow of the Phase I combination trial.
Caption: Mechanism of action of this compound as a Bcl-2 inhibitor to induce apoptosis.
Caption: Experimental workflow for the Phase I dose-escalation part of the this compound and azacitidine combination trial.
Conclusion
The Phase I clinical trial of this compound in combination with azacitidine (NCT04742101) is a key ongoing study providing insights into the potential of this second-generation Bcl-2 inhibitor. While the detailed dose-escalation data is not yet publicly available, the study design with multiple administration schedules and a ramp-up dosing strategy highlights a careful approach to optimizing the therapeutic window of this compound in a vulnerable patient population. The termination of the monotherapy trial suggests that the future of this compound likely lies in combination therapies. Further results from the combination study, particularly the determined MTD/RP2D and associated efficacy data, are eagerly awaited by the research and clinical communities.
References
- 1. Paper: Results from a Phase 1 Open-Label Dose Escalation and Expansion Trial of Oral Azacitidine + Cedazuridine (ASTX030) in Patients with Myelodysplastic Syndromes (MDS) and MDS/Myeloproliferative Neoplasms (MPN) [ash.confex.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I/II Trial of this compound Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 4. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for S65487 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the efficacy of S65487, a potent and selective second-generation BCL-2 inhibitor. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cancer model and research question.
Introduction
This compound is an investigational small molecule that functions as a prodrug of S55746, a highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2 is a key mechanism of cancer cell survival and resistance to apoptosis in various hematological malignancies and solid tumors.[3][4] this compound binds to the BH3 hydrophobic groove of BCL-2, thereby blocking its anti-apoptotic function and triggering programmed cell death.[5] Notably, this compound has demonstrated activity against cancer cells with mutations conferring resistance to the first-generation BCL-2 inhibitor, venetoclax, such as the G101V and D103Y mutations. Preclinical studies have shown that intravenous administration of this compound can lead to complete and sustained tumor regression in BCL-2-dependent xenograft models.
These protocols are designed to assist researchers in evaluating the in vivo anti-tumor activity of this compound in xenograft models of human cancers.
Signaling Pathway of BCL-2 Inhibition by this compound
References
Application Notes and Protocols for Cell Viability Assays Following S65487 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a known mechanism of cancer cell survival and resistance to chemotherapy in various hematological malignancies.[3][4] this compound acts as a BH3 mimetic, binding to the BH3 hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[5] Notably, this compound has demonstrated activity against cell lines with mutations that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.
These application notes provide detailed protocols for assessing the effect of this compound on the viability of hematological cancer cell lines using two common methods: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). Preclinical studies have shown that this compound inhibits the proliferation of a range of hematological cancer cell lines with IC50 values in the low nanomolar range. While specific IC50 values for a wide range of cell lines are not yet publicly available in a consolidated table, the following table provides a representative overview of the expected potency based on available data.
| Cell Line | Cancer Type | Reported IC50 Range |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Low nM |
| Various Hematological Cancer Cell Lines | Leukemia, Lymphoma | Low nM |
| Venetoclax-Resistant Cell Lines | Chronic Lymphocytic Leukemia (CLL) | Active in preclinical models |
Note: IC50 values are dependent on the specific cell line, assay conditions (e.g., cell seeding density, incubation time), and the specific batch of the compound. It is crucial to determine the IC50 experimentally for each cell line and experimental setup.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental workflow for assessing its impact on cell viability, the following diagrams are provided.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for assessing this compound cell viability.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Hematological cancer cell lines (e.g., RS4;11, MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that cells are in the exponential growth phase at the end of the incubation period.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully aspirate the medium without disturbing the cell pellet and formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Hematological cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), using 96-well opaque-walled plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The provided protocols for MTT and CellTiter-Glo® assays are robust methods for evaluating the efficacy of this compound in hematological cancer cell lines. The choice of assay may depend on the specific experimental needs, equipment availability, and cell type. It is recommended to optimize assay conditions for each cell line to ensure accurate and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the pro-apoptotic activity of this promising BCL-2 inhibitor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by S65487
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 (also known as VOB560) is a potent and selective second-generation BCL-2 inhibitor developed for the treatment of various hematological malignancies, including Acute Myeloid Leukemia (AML).[1] Overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is a key survival mechanism for many cancer cells, preventing the initiation of programmed cell death, or apoptosis.[2] this compound acts as a BH3 mimetic, binding to the BH3 hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to distinguish between different stages of apoptosis.
-
Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
By using both Annexin V and PI, it is possible to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in the MOLM-13 human acute myeloid leukemia cell line treated with a BCL-2 inhibitor. While specific quantitative data for this compound is not publicly available in peer-reviewed literature, this data serves as an illustrative example of the expected results.
Table 1: Apoptosis Induction in MOLM-13 Cells by a BCL-2 Inhibitor (24-hour treatment)
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| BCL-2 Inhibitor | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.5 ± 0.9 | 12.4 ± 2.1 |
| BCL-2 Inhibitor | 10 | 62.3 ± 4.2 | 25.4 ± 3.1 | 10.3 ± 1.8 | 35.7 ± 4.9 |
| BCL-2 Inhibitor | 100 | 25.1 ± 5.1 | 48.7 ± 4.5 | 24.2 ± 3.7 | 72.9 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the flow cytometry analysis of apoptosis induced by this compound.
Materials and Reagents
-
Cell Line: Human acute myeloid leukemia cell line (e.g., MOLM-13, MV4-11)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO and dilute to working concentrations in culture medium.
-
Annexin V-FITC/PI Apoptosis Detection Kit: (e.g., from Thermo Fisher Scientific, BioLegend, or similar) containing:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
96-well or 6-well culture plates
-
Flow cytometer
Experimental Procedure
-
Cell Seeding:
-
Seed the AML cells (e.g., MOLM-13) in a 96-well or 6-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
After the incubation period, transfer the cells from each well to individual flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells twice with cold PBS by resuspending the cell pellet in 1 mL of PBS and centrifuging at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate voltage settings and compensation for FITC and PI channels using single-stained and unstained control samples.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate flow cytometry software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Conclusion
The selective BCL-2 inhibitor this compound is a promising therapeutic agent for hematological malignancies that rely on BCL-2 for survival. The flow cytometry-based Annexin V/PI assay is a robust and reliable method to quantify the induction of apoptosis by this compound in cancer cells. The detailed protocol and understanding of the underlying signaling pathway provided in this application note will aid researchers in accurately evaluating the pro-apoptotic efficacy of this compound and similar BCL-2 inhibitors.
References
Application Notes and Protocols for S65487
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487, also known as VOB560, is a potent and selective second-generation B-cell lymphoma-2 (BCL-2) inhibitor.[1][2] As a BH3 mimetic, this compound binds to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[1] This action leads to the activation of the intrinsic apoptotic pathway, making this compound a promising agent in cancer therapy, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML).[3][4] this compound is also noted to be active against BCL-2 mutations that confer resistance to other BCL-2 inhibitors like Venetoclax.
These application notes provide detailed protocols for the preparation and handling of this compound solutions, along with its stability profile and an overview of its mechanism of action.
Data Presentation
This compound Solubility
The following tables summarize the solubility of this compound in various solvents for in vitro and in vivo applications. It is recommended to prepare a stock solution in a suitable solvent like DMSO, which can then be further diluted for experimental use.
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| DMSO | 10 mM | 7.17 mg/mL |
Note: The molecular weight of this compound is 717.27 g/mol . Calculations are based on this value.
Table 2: In Vivo Formulation Solubility of this compound
| Formulation Components | Achievable Concentration (mg/mL) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.0 |
| 10% DMSO, 90% Corn Oil | ≥ 5.0 |
Note: For in vivo formulations, it is advised to first prepare a concentrated stock solution in DMSO and then add the co-solvents sequentially.
This compound Stability and Storage
Proper storage of this compound solutions is crucial to maintain their biological activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Table 3: Storage and Stability of this compound Stock Solutions
| Storage Temperature (°C) | Duration |
| -20 | 1 month |
| -80 | 6 months |
Working solutions for in vivo experiments should be prepared fresh on the day of use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 7.17 mg of this compound.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Formulation for In Vivo Xenograft Studies
This protocol provides a method for preparing a dosing solution of this compound for intravenous (IV) or oral administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to use this formulation on the same day it is prepared.
Protocol 3: In Vitro Apoptosis Assay using Annexin V/PI Staining
This protocol outlines a general method to assess apoptosis in cancer cell lines treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to determine the percentage of apoptotic cells.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a BH3 mimetic to inhibit the anti-apoptotic protein BCL-2. This inhibition leads to the activation of the intrinsic apoptotic pathway.
Caption: Mechanism of this compound-induced apoptosis via BCL-2 inhibition.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
References
Application Notes and Protocols: Monitoring S65487 Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein. As a prodrug of S55746, this compound is designed for enhanced therapeutic potential.[1] Overexpression of BCL-2 is a common mechanism of survival and therapeutic resistance in various hematological malignancies and solid tumors. This compound induces apoptosis by binding to the BH3 groove of BCL-2, thereby disrupting its interaction with pro-apoptotic proteins.[1] Preclinical studies have demonstrated its potential in inducing tumor regression, particularly in hematological cancer models.[1] While a clinical trial of this compound as a monotherapy was terminated due to limited efficacy, its potential in combination therapies continues to be explored, for instance, with azacitidine in Acute Myeloid Leukemia (AML).[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical drug evaluation. They are known to better recapitulate the heterogeneity and genetic diversity of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for monitoring the efficacy of this compound in PDX models, with a focus on hematological malignancies and solid tumors.
Signaling Pathway of this compound
This compound, through its active form S55746, targets the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein BCL-2. This releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
References
Techniques for Assessing the In Vivo Efficacy of S65487: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for assessing the in vivo efficacy of S65487, a potent and selective second-generation BCL-2 inhibitor. The protocols outlined below are based on established preclinical methodologies for evaluating anti-cancer agents, with specific context provided for this compound where publicly available information permits.
Scientific Background
This compound is an investigational small molecule and a prodrug of S55746, designed to selectively inhibit the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a known mechanism of oncogenesis and chemoresistance in various hematological malignancies. By binding to the BH3 hydrophobic groove of BCL-2, this compound initiates the intrinsic pathway of apoptosis, leading to cancer cell death.[1] Preclinical studies have highlighted its potential in treating cancers such as Acute Myeloid Leukemia (AML) and its activity against BCL-2 mutations that confer resistance to other inhibitors like venetoclax.[1][2] In vivo assessments are critical to understanding its therapeutic potential, pharmacokinetics, and safety profile.
Key In Vivo Efficacy Assessment Strategies
The in vivo evaluation of this compound typically involves the use of xenograft and patient-derived xenograft (PDX) models of hematological cancers. These models allow for the assessment of the compound's anti-tumor activity, both as a monotherapy and in combination with other agents.
Table 1: Summary of Preclinical In Vivo Models for this compound Efficacy Studies
| Model Type | Cancer Type | Cell Line/Source | Animal Strain | Key Findings (Qualitative) |
| Cell Line Xenograft | Acute Lymphoblastic Leukemia | RS4;11 | Immunocompromised Mice | Complete tumor regression with a single IV administration.[1] |
| Cell Line Xenograft | Lymphoid Malignancies | Not Specified | Immunocompromised Mice and Rats | Strong and persistent tumor regression in combination with MCL-1 inhibitor S64315/MIK665. |
| PDX Model | Acute Myeloid Leukemia (AML) | Patient-Derived | Immunocompromised Mice | Positive findings confirming anti-tumor activity. |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Hematological Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human hematological cancer cell line, such as RS4;11, which is known to be BCL-2 dependent.
Materials:
-
Human hematological cancer cell line (e.g., RS4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Anesthetic for animals
Procedure:
-
Cell Culture: Culture cancer cells according to the supplier's recommendations to achieve exponential growth.
-
Cell Preparation:
-
On the day of implantation, harvest cells by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mice using an approved institutional protocol.
-
Shave a small area on the right flank of each mouse.
-
Inject 0.1 mL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: In Vivo Efficacy Assessment of this compound Monotherapy
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound as a single agent in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (requires appropriate formulation for intravenous administration)
-
Vehicle control (specific vehicle for this compound is not publicly available; a common vehicle for intravenous administration of small molecules is a solution containing DMSO, PEG300, and saline)
-
Syringes and needles for intravenous injection
-
Animal balance
Procedure:
-
Dosing Preparation:
-
Prepare the this compound formulation and the vehicle control under sterile conditions. The specific, effective preclinical dose for this compound is not publicly available and would need to be determined by dose-ranging studies.
-
-
Treatment Administration:
-
Administer this compound intravenously (IV) to the treatment group. A weekly administration schedule has been referenced in publications.
-
Administer an equivalent volume of the vehicle control to the control group.
-
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as a general measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified endpoint size.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare the treatment group to the control group.
-
If applicable, monitor survival and generate Kaplan-Meier survival curves.
-
Protocol 3: In Vivo Efficacy Assessment of this compound in Combination Therapy
This protocol details the evaluation of this compound in combination with another therapeutic agent, such as the MCL-1 inhibitor S64315/MIK665 or azacitidine.
Materials:
-
Tumor-bearing mice
-
This compound
-
Combination agent (e.g., S64315/MIK665 or azacitidine)
-
Appropriate vehicles for each compound
Procedure:
-
Group Allocation: Randomize tumor-bearing mice into four groups:
-
Group 1: Vehicle(s) control
-
Group 2: this compound monotherapy
-
Group 3: Combination agent monotherapy
-
Group 4: this compound + combination agent
-
-
Dosing and Administration:
-
Administer the respective treatments to each group according to a predetermined schedule. For combination therapies, the timing of administration of each agent relative to the other is a critical parameter.
-
-
Efficacy and Toxicity Monitoring:
-
Monitor tumor volume and body weight as described in Protocol 2.
-
Observe the animals for any other signs of toxicity.
-
-
Data Analysis:
-
Compare the tumor growth and survival in the combination therapy group to the monotherapy and control groups to assess for additive or synergistic effects.
-
Protocol 4: Pharmacodynamic Biomarker Analysis
This protocol describes the collection of tumor tissue for the analysis of biomarkers to confirm the mechanism of action of this compound in vivo.
Materials:
-
Tumor-bearing mice (treated and control)
-
Reagents for euthanasia
-
Surgical tools for tumor excision
-
Formalin (10%) for tissue fixation
-
Cryovials and liquid nitrogen for snap-freezing
-
Antibodies for immunohistochemistry (IHC) or western blotting (e.g., anti-cleaved caspase-3, anti-cleaved PARP)
Procedure:
-
Tissue Collection:
-
At a predetermined time point after the final dose (e.g., 4, 8, or 24 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors.
-
-
Tissue Processing:
-
For IHC: Fix a portion of the tumor in 10% formalin and embed in paraffin.
-
For Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C until analysis.
-
-
Biomarker Analysis:
-
IHC: Perform immunohistochemical staining on paraffin-embedded sections using an antibody against a marker of apoptosis, such as cleaved caspase-3.
-
Western Blotting: Prepare protein lysates from the frozen tumor tissue and perform western blotting to detect changes in the levels of proteins involved in the apoptosis pathway (e.g., cleaved caspase-3, cleaved PARP).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Assessment
References
Troubleshooting & Optimization
Technical Support Center: Overcoming S65487 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to S65487, a potent and selective BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective BCL-2 (B-cell lymphoma 2) inhibitor.[1][2] It is a pro-drug of S55746 and functions by binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2] This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins (like BIM, BID, and PUMA), releasing them to activate the intrinsic mitochondrial apoptosis pathway, ultimately leading to cancer cell death.[1] this compound has shown activity against wild-type BCL-2 and certain clinical mutants that are resistant to other BCL-2 inhibitors like venetoclax.
Q2: My cells are not responding to this compound treatment. What are the potential resistance mechanisms?
Resistance to BCL-2 inhibitors like this compound can be intrinsic (pre-existing) or acquired. The primary mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other BCL-2 family members, particularly MCL-1 (Myeloid Cell Leukemia 1) and BCL-xL (B-cell lymphoma-extra large), can compensate for BCL-2 inhibition and sequester pro-apoptotic proteins, thereby preventing apoptosis.
-
Mutations in the BCL-2 gene: Alterations in the BCL2 gene can lead to changes in the BCL-2 protein structure, reducing the binding affinity of this compound to its target. However, this compound has been reported to be active against some venetoclax-resistant BCL-2 mutants, such as G101V and D103Y.
-
Alterations in downstream apoptotic machinery: Mutations or decreased expression of the pro-apoptotic effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 homologous antagonist/killer) can prevent the final execution steps of apoptosis, even when pro-apoptotic BH3-only proteins are released from BCL-2.
-
Activation of pro-survival signaling pathways: Aberrant signaling pathways, such as the RAS/MAPK pathway, can promote the expression of anti-apoptotic proteins and contribute to resistance.
Q3: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of other anti-apoptotic proteins is a promising approach. For instance, co-treatment with an MCL-1 inhibitor (like S64315/MIK665) has shown synergistic effects in preclinical models.
-
Targeting Pro-Survival Signaling: Inhibiting upstream signaling pathways that promote the expression of anti-apoptotic proteins can re-sensitize cells to this compound.
-
Modulating Apoptotic Threshold: Using agents that increase the "apoptotic priming" of cells can lower the threshold for this compound-induced cell death.
Troubleshooting Guides
This section provides practical guidance for specific experimental issues.
Problem 1: No significant apoptosis is observed after this compound treatment in a cell line expected to be sensitive.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Cell Line Health and Confluency | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect drug response. |
| Incorrect Apoptosis Assay Execution | Verify the protocol for your apoptosis assay (e.g., Annexin V/PI staining, Caspase-Glo). Ensure reagents are fresh and instrument settings are correct. Include positive and negative controls. |
| High Serum Concentration in Media | High serum levels can sometimes interfere with the activity of small molecules. Test the effect of reduced serum concentrations on this compound efficacy. |
| Intrinsic Resistance of the Cell Line | The cell line may have intrinsic resistance mechanisms. Proceed to investigate the potential mechanisms as outlined in the FAQs. |
Problem 2: Development of acquired resistance to this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Upregulation of MCL-1 or BCL-xL | - Western Blot: Analyze the protein levels of MCL-1 and BCL-xL in the resistant cells compared to the parental sensitive cells. - qPCR: Measure the mRNA levels of MCL1 and BCL2L1 (encoding BCL-xL). |
| Acquired Mutations in BCL2 | - Sanger Sequencing: Sequence the coding region of the BCL2 gene in resistant cells to identify potential mutations in the drug-binding site. |
| Loss of BAX/BAK Function | - Western Blot: Check the protein expression levels of BAX and BAK. - Functional Assays: Perform functional assays to assess the ability of BAX and BAK to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP). |
| Clonal Selection | The resistant population may be a result of the selection of a pre-existing resistant subclone. Consider single-cell cloning to isolate and characterize resistant clones. |
Quantitative Data Summary
The following tables summarize representative quantitative data for BCL-2 inhibitors. While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the data for the well-characterized BCL-2 inhibitor venetoclax can provide a useful reference.
Table 1: Representative IC50 Values of Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | BCL-2 Dependence | Venetoclax IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | <10 |
| MOLM-13 | Acute Myeloid Leukemia | High | <20 |
| OCI-AML3 | Acute Myeloid Leukemia | Moderate | 50-100 |
| K562 | Chronic Myeloid Leukemia | Low (MCL-1 dependent) | >1000 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Synergy of BCL-2 and MCL-1 Inhibition in Preclinical Models
| Cell Line / Model | Cancer Type | Treatment | Observation |
| B-ALL Cell Lines | B-cell Acute Lymphoblastic Leukemia | Venetoclax + S63845 (MCL-1i) | Potent synergistic killing (LC50 <100 nM) in the majority of cell lines. |
| AML PDX Models | Acute Myeloid Leukemia | This compound + S64315 (MCL-1i) | Strong and persistent tumor regression. |
| Venetoclax-Resistant AML Models | Acute Myeloid Leukemia | VU661013 (MCL-1i) | Active in venetoclax-resistant cells. |
Detailed Experimental Protocols
1. Western Blot for BCL-2 Family Proteins
This protocol details the detection of BCL-2, MCL-1, BCL-xL, BAX, and BAK protein levels.
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-BCL-2, -MCL-1, -BCL-xL, -BAX, -BAK, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Lyse cells in RIPA buffer with inhibitors.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
2. Co-Immunoprecipitation (Co-IP) to Assess BCL-2/BIM Interaction
This protocol allows for the investigation of the disruption of the BCL-2/BIM complex by this compound.
-
Materials: Non-denaturing lysis buffer (e.g., 1% CHAPS), anti-BCL-2 antibody for IP, protein A/G agarose beads, wash buffer, elution buffer, primary antibodies for western blotting (anti-BCL-2, anti-BIM).
-
Procedure:
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the anti-BCL-2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by western blotting for the presence of BCL-2 and co-immunoprecipitated BIM.
-
3. Quantitative PCR (qPCR) for MCL1 and BCL2L1 mRNA Levels
This protocol measures the transcript levels of genes encoding for MCL-1 and BCL-xL.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for MCL1, BCL2L1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Procedure:
-
Extract total RNA from cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the specific primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.
-
4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials: Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
5. Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of executioner caspases 3 and 7.
-
Materials: Caspase-Glo® 3/7 Reagent, opaque-walled multi-well plates, luminometer.
-
Procedure:
-
Plate cells in an opaque-walled 96-well plate.
-
Treat cells with this compound as required.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a luminometer.
-
Mandatory Visualizations
References
S65487 Technical Support Center: Investigating On-Target and Potential Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals using S65487, a potent and selective BCL-2 inhibitor. While comprehensive public data on the off-target profile of this compound is limited, this resource offers troubleshooting strategies and foundational knowledge to help interpret experimental outcomes and investigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] In many cancers, particularly hematological malignancies, BCL-2 is overexpressed, preventing cancer cells from undergoing programmed cell death (apoptosis).[2] this compound binds to the BH3-homology groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Q2: In which research models is this compound expected to be most effective?
This compound is expected to be most effective in cancer models that are dependent on BCL-2 for survival. This is often the case in hematological malignancies such as Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Chronic Lymphocytic Leukemia (CLL).[2][3] Preclinical studies have shown its activity in various in vitro and in vivo models of these cancers.
Q3: What are the potential on-target toxicities associated with BCL-2 inhibition?
Inhibition of BCL-2 can affect normal cells that rely on this protein for survival. Potential on-target toxicities can include effects on lymphocytes and other hematopoietic cells. Clinical trials for this compound are ongoing to determine its safety profile in humans. Researchers should monitor for signs of hematological toxicity in in vivo models.
Q4: How can I determine if an unexpected experimental result is due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of preclinical research. If you observe an unexpected phenotype, consider the following:
-
Rescue Experiments: Can the effect be reversed by overexpressing BCL-2 in your model system? If so, the effect is likely on-target.
-
Use of Structurally Unrelated Inhibitors: Do other potent and selective BCL-2 inhibitors produce the same phenotype? If multiple, structurally distinct BCL-2 inhibitors cause the same effect, it is more likely to be an on-target phenomenon.
-
Activity in BCL-2 Knockout/Knockdown Models: Does this compound still produce the effect in cells where BCL-2 has been genetically removed or silenced? If the effect persists in the absence of the primary target, it is indicative of an off-target mechanism.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| Unexpectedly high toxicity in an animal model. | On-target toxicity in a sensitive species/strain: The model may have a high physiological dependence on BCL-2 in a particular tissue. | Perform histological analysis of major organs. Reduce the dose or dosing frequency. Select an alternative model if possible. |
| Off-target toxicity: this compound may be interacting with another protein critical for normal physiology in that model. | Attempt to identify the affected pathway using transcriptomics or proteomics. Test for the effect in a BCL-2 knockout model if available. | |
| Variable potency across different cancer cell lines expected to be BCL-2 dependent. | Expression levels of other BCL-2 family members: High levels of Mcl-1 or BCL-xL can confer resistance to BCL-2 inhibition. | Quantify the protein levels of BCL-2, BCL-xL, and Mcl-1 in your cell lines using Western blot or mass spectrometry. |
| Drug efflux pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce intracellular drug concentration. | Use a pan-efflux pump inhibitor (e.g., verapamil) in co-treatment to see if potency is restored. | |
| Discrepancy between in vitro and in vivo efficacy. | Pharmacokinetic properties: Poor bioavailability, rapid metabolism, or inefficient tumor penetration can limit in vivo activity. | Conduct pharmacokinetic studies to measure drug concentration in plasma and tumor tissue over time. |
| Tumor microenvironment: Stromal cells or secreted factors in the in vivo environment may provide survival signals that bypass BCL-2 dependence. | Co-culture cancer cells with stromal cells (e.g., HS-5) in vitro to see if this confers resistance to this compound. |
Quantitative Data Summary
While a comprehensive public selectivity panel for this compound is not available, its on-target potency as a BCL-2 inhibitor is a key characteristic. The table below is a template for how selectivity data is typically presented. Researchers should aim to generate similar data for their specific systems of interest.
| Target | This compound Ki (nM) | Notes |
| BCL-2 | Potent | Primary intended target. |
| BCL-xL | Not publicly available | A key anti-apoptotic protein; inhibition can lead to platelet toxicity. |
| Mcl-1 | Not publicly available | Another key anti-apoptotic protein; resistance mechanism to BCL-2 inhibitors. |
| BCL-w | Not publicly available | Anti-apoptotic protein involved in spermatogenesis. |
| Kinase Panel (e.g., 400 kinases) | Not publicly available | Broad screening is necessary to identify potential off-target kinase interactions. |
Key Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50.
-
2. Western Blot for Apoptosis Induction
-
Objective: To confirm that this compound induces apoptosis through the intended pathway.
-
Methodology:
-
Treat cells with this compound at a concentration known to induce cell death (e.g., 1x and 5x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and BCL-2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Intrinsic apoptosis pathway and the mechanism of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logic for discerning on-target vs. off-target effects.
References
Technical Support Center: Optimizing S65487 Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of the BCL-2 inhibitor S65487 while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. This compound binds to the BH3 hydrophobic groove of BCL-2, mimicking the action of pro-apoptotic BH3-only proteins. This binding displaces pro-apoptotic proteins, allowing for the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis (programmed cell death).[1]
Q2: In which cancer types has this compound shown potential?
This compound has been investigated primarily in hematological malignancies. Clinical trials have focused on its use in Acute Myeloid Leukemia (AML), particularly in combination with other agents like azacitidine.[2][3] Preclinical studies suggest its potential in a panel of hematological cancer cell lines.[1]
Q3: What are the known resistance mechanisms to BCL-2 inhibitors like this compound?
Resistance to BCL-2 inhibitors can arise from several factors:
-
Overexpression of other anti-apoptotic proteins: Cancer cells may upregulate other anti-apoptotic proteins like MCL-1 or BCL-XL to compensate for the inhibition of BCL-2.
-
Mutations in the BCL-2 protein: Alterations in the BH3 binding groove of BCL-2 can prevent the inhibitor from binding effectively.
-
Low expression of pro-apoptotic proteins: The absence or low levels of essential pro-apoptotic proteins like BAX and BAK can render the cells resistant to apoptosis induction.
Q4: Where can I find information on the clinical trials for this compound?
Information on clinical trials involving this compound can be found on clinical trial registries. Key trials to reference are:
-
NCT03755154: A Phase I study of this compound as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma, or Chronic Lymphocytic Leukemia. This trial was prematurely terminated due to limited efficacy in monotherapy, not due to safety concerns.
-
NCT04742101: A Phase I/II study evaluating this compound in combination with azacitidine in adult patients with previously untreated Acute Myeloid Leukemia who are not eligible for intensive treatment.[4] This study involves a dose-escalation phase to determine the recommended Phase 2 dose (RP2D).
Troubleshooting Guides
In Vitro Experimentation
Issue: Low or no induction of apoptosis observed in cell lines treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | - Assess protein expression: Perform western blotting to determine the expression levels of BCL-2, MCL-1, and BCL-XL. High levels of MCL-1 or BCL-XL may confer resistance. - Use a positive control cell line: Include a cell line known to be sensitive to BCL-2 inhibitors to validate your experimental setup. - Consider combination therapy: If resistance is due to MCL-1 or BCL-XL, consider co-treatment with inhibitors targeting these proteins. |
| Suboptimal this compound concentration | - Perform a dose-response curve: Determine the IC50 value for your specific cell line to ensure you are using an effective concentration. - Check compound integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Issues with apoptosis assay | - Optimize assay timing: The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment to identify the optimal time point for detecting apoptosis. - Use multiple apoptosis assays: Confirm your results using different methods, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis. - Check for technical errors: For flow cytometry-based assays, ensure proper compensation and gating. For western blotting, ensure efficient protein transfer and use validated antibodies. |
In Vivo Experimentation
Issue: High toxicity or lack of efficacy in animal models.
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosage | - Perform a dose-finding study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and an effective dose range. - Adjust dosing schedule: The frequency and duration of treatment can significantly impact both toxicity and efficacy. Experiment with different schedules (e.g., daily, intermittent). |
| Poor drug exposure | - Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure. - Optimize formulation and route of administration: Ensure the drug is properly solubilized and administered via a route that allows for sufficient bioavailability. For this compound, intravenous administration has been used in clinical trials. |
| Inappropriate animal model | - Confirm target expression: Verify that the xenograft or syngeneic tumor model expresses human BCL-2 if you are testing a human-specific inhibitor. - Consider the tumor microenvironment: The tumor microenvironment can influence drug response. Select a model that recapitulates the relevant features of the human disease. |
Data Presentation
Preclinical Toxicity of this compound (Template)
Due to the lack of publicly available preclinical toxicology data for this compound, the following table is a template for researchers to populate with their own experimental findings.
| Animal Model | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| Mouse (Strain) | e.g., IV, IP, PO | e.g., Daily for 14 days | (mg/kg) | e.g., Weight loss, neutropenia, liver enzyme elevation |
| Rat (Strain) | e.g., IV, IP, PO | e.g., Weekly for 4 weeks | (mg/kg) | e.g., Hematological changes, kidney toxicity |
This compound IC50 Values in Hematological Cancer Cell Lines (Representative Data)
| Cell Line | BCL-2 Inhibitor | IC50 (nM) |
| MV4-11 | ABT-199 | <10 |
| MOLM-13 | ABT-199 | <10 |
| OCI-AML3 | ABT-199 | 10-100 |
| HL-60 | ABT-199 | >1000 |
| U937 | ABT-199 | >1000 |
Data adapted from studies on the BCL-2 inhibitor ABT-199 (Venetoclax). This compound is reported to have IC50 values in the low nM range in sensitive hematological cancer cell lines.
Adverse Events in this compound Clinical Trials (Template)
Detailed adverse event data from the dose-escalation phases of this compound clinical trials are not yet publicly available. The following table is a template for summarizing such data once it is disclosed.
| Dose Level (this compound) | Number of Patients | Most Common Adverse Events (All Grades) | Grade ≥3 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| Dose Level 1 | (n) | e.g., Nausea, fatigue, neutropenia | e.g., Febrile neutropenia, pneumonia | (Description of DLTs) |
| Dose Level 2 | (n) | |||
| Dose Level 3 | (n) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for BCL-2 Family Proteins
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
References
troubleshooting S65487 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor, S65487. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] It is a pro-drug of S55746.[1] In many cancers, BCL-2 is overexpressed, which prevents cancer cells from undergoing apoptosis (programmed cell death). This compound binds to the BH3 hydrophobic groove of BCL-2, blocking its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins, ultimately resulting in the death of cancer cells.
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous media for in vitro assays.
Possible Cause:
This compound is a hydrophobic compound, and its solubility significantly decreases when transferred from a high-concentration DMSO stock to an aqueous environment like cell culture media or phosphate-buffered saline (PBS). This can lead to the compound precipitating out of the solution, making it unavailable to the cells and leading to inconsistent experimental results.
Suggested Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, slowly add this intermediate stock to your pre-warmed aqueous media while vortexing or stirring gently.
-
Increase Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) in the cell culture media can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of a Surfactant: For certain applications, the inclusion of a biocompatible surfactant at a very low concentration, such as Tween-80 (as seen in the in vivo formulation), might aid in solubility. However, this must be carefully tested for its effects on your specific cell line and assay.
-
Warm the Aqueous Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Issue 2: Cloudiness or visible particles in the this compound stock solution in DMSO.
Possible Cause:
The compound may not be fully dissolved. The quality and water content of the DMSO can also affect solubility.
Suggested Solutions:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.
-
Gentle Warming: Gently warm the solution to 37°C to help dissolve the compound.
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO, as water contamination can reduce the solubility of hydrophobic compounds.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Molar Equivalent | Notes |
| DMSO | ≥ 90 mg/mL | ~119.41 mM | May require sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ~6.97 mM | For in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ~6.97 mM | For in vivo use. |
Note: The molecular weight of this compound hydrochloride is 753.72 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.54 mg of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Recommended Procedure for Diluting this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in DMSO if your final desired concentration is very low. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.
-
Immediately after adding the this compound stock, gently mix the solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can cause the compound to precipitate.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Ensure the final concentration of DMSO in the cell culture medium is at a level tolerated by your cells (typically ≤ 0.5%) and that a vehicle control with the same DMSO concentration is included in your experiment.
Visualizations
Caption: Experimental workflow for this compound solubilization.
Caption: this compound mechanism of action.
References
Navigating S65487 Clinical Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing adverse events (AEs) encountered during clinical studies of S65487, a potent and selective BCL-2 inhibitor. The information is presented in a question-and-answer format to directly address potential challenges in experimental settings. As this compound is currently under investigation, this resource draws upon available clinical trial information and established management protocols for the BCL-2 inhibitor class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an investigational, potent, and selective B-cell lymphoma-2 (BCL-2) inhibitor.[1][2] It is a prodrug of S55746.[1] BCL-2 is a protein that promotes cell survival by inhibiting apoptosis (programmed cell death). In many hematological malignancies, such as Acute Myeloid Leukemia (AML), BCL-2 is overexpressed, allowing cancer cells to evade apoptosis and proliferate.[3][4] this compound selectively binds to and inhibits BCL-2, thereby restoring the apoptotic pathway and leading to the death of cancer cells.
Q2: What are the key clinical studies involving this compound?
The primary clinical investigation for this compound is the Phase I/II trial NCT04742101. This study evaluates the safety, tolerability, and efficacy of this compound in combination with azacitidine for the treatment of adult patients with previously untreated AML who are not eligible for intensive chemotherapy. The study consists of a dose-escalation phase (Phase I) to determine the recommended Phase II dose (RP2D), followed by a dose-expansion phase (Phase II) to further assess safety and efficacy.
Another study, NCT03755154, was a first-in-human trial of this compound as a single agent in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL). This study was prematurely terminated for strategic reasons due to limited efficacy in monotherapy, not due to safety concerns.
Q3: What are the expected adverse events in this compound clinical studies?
While specific adverse event data from the ongoing this compound trials is not yet publicly available, the expected AE profile can be extrapolated from the known effects of BCL-2 inhibitors (e.g., venetoclax) and azacitidine.
-
As a BCL-2 inhibitor, this compound may be associated with:
-
Tumor Lysis Syndrome (TLS): A rapid breakdown of cancer cells leading to electrolyte abnormalities. This is a critical and expected AE for this class of drugs.
-
Hematologic Toxicities: Neutropenia, thrombocytopenia, and anemia are common.
-
Gastrointestinal (GI) Toxicities: Nausea, diarrhea, and vomiting are frequently reported.
-
-
When used in combination with azacitidine, the following AEs are also anticipated:
-
Myelosuppression: Worsening of neutropenia, thrombocytopenia, and anemia.
-
Injection Site Reactions
-
Fatigue
-
Troubleshooting Guides for Adverse Event Management
Tumor Lysis Syndrome (TLS)
Issue: Rapid onset of electrolyte abnormalities (hyperkalemia, hyperphosphatemia, hyperuricemia, hypocalcemia) and acute kidney injury following the first dose or dose escalation of this compound.
Troubleshooting Protocol:
-
Risk Stratification: Before initiating this compound, stratify patients based on tumor burden (e.g., white blood cell count, lactate dehydrogenase levels, and bulky disease) to determine the risk of TLS.
-
Prophylaxis:
-
Hydration: Administer aggressive intravenous hydration before and during this compound administration.
-
Hypouricemic Agents: Administer allopurinol or rasburicase to manage uric acid levels.
-
-
Monitoring:
-
Monitor blood chemistry (potassium, phosphate, uric acid, calcium, creatinine) at baseline, and frequently post-dose (e.g., 4, 8, 12, and 24 hours) after the initial dose and with each dose escalation.
-
Closely monitor renal function and urine output.
-
-
Management:
-
If laboratory TLS is detected (electrolyte abnormalities without clinical symptoms), increase hydration and continue frequent monitoring.
-
For clinical TLS (laboratory TLS with clinical manifestations like renal failure, seizures, or cardiac arrhythmias), interrupt this compound dosing immediately and provide supportive care, including potential hemodialysis.
-
Hematologic Toxicities
Issue: Development or worsening of neutropenia, thrombocytopenia, or anemia during treatment.
Troubleshooting Protocol:
-
Monitoring:
-
Perform complete blood counts (CBCs) with differentials at baseline and regularly throughout the treatment cycle.
-
-
Management of Neutropenia:
-
Grade 3 or 4 Neutropenia: Consider dose interruption or reduction of this compound.
-
Febrile Neutropenia: This is a medical emergency. Hospitalize the patient, interrupt this compound, and administer broad-spectrum antibiotics. Granulocyte-colony stimulating factor (G-CSF) may be considered for supportive care.
-
-
Management of Thrombocytopenia:
-
Grade 3 or 4 Thrombocytopenia: Monitor for signs of bleeding. Platelet transfusions may be necessary. Consider dose interruption or reduction.
-
-
Management of Anemia:
-
Symptomatic Anemia: Red blood cell transfusions may be required.
-
Gastrointestinal Toxicities
Issue: Patient reports of nausea, vomiting, or diarrhea.
Troubleshooting Protocol:
-
Prophylaxis and Management of Nausea/Vomiting:
-
Administer antiemetic prophylaxis before this compound infusion.
-
Provide rescue antiemetics as needed.
-
-
Management of Diarrhea:
-
Initiate antidiarrheal agents (e.g., loperamide) at the first sign of loose stools.
-
Encourage oral hydration.
-
For severe or persistent diarrhea, interrupt this compound and consider intravenous fluids.
-
Quantitative Data on Adverse Events
As the clinical trials for this compound are ongoing, comprehensive quantitative data on adverse events are not yet available in published literature. The tables below are illustrative examples based on the known safety profile of venetoclax and azacitidine and should be replaced with this compound-specific data as it becomes available.
Table 1: Anticipated Hematologic Adverse Events (All Grades)
| Adverse Event | Expected Frequency with BCL-2 Inhibitors (e.g., Venetoclax) | Expected Frequency with Azacitidine |
| Neutropenia | High | 44% |
| Thrombocytopenia | High | 33% |
| Anemia | Moderate | 20% |
| Febrile Neutropenia | Moderate | Low |
Table 2: Anticipated Non-Hematologic Adverse Events (All Grades)
| Adverse Event | Expected Frequency with BCL-2 Inhibitors (e.g., Venetoclax) | Expected Frequency with Azacitidine |
| Nausea | High | 65% |
| Diarrhea | High | 50% |
| Vomiting | Moderate | 60% |
| Fatigue | Moderate | High |
| Tumor Lysis Syndrome | Low to Moderate (with prophylaxis) | Not applicable |
Experimental Protocols
Protocol for this compound Administration in Combination with Azacitidine (Based on NCT04742101)
This is a high-level overview of the treatment protocol. For detailed instructions, refer to the specific clinical trial protocol documents.
-
Treatment Cycle: Each treatment cycle is 28 days.
-
Azacitidine Administration: Azacitidine is administered at a dose of 75 mg/m² via subcutaneous or intravenous infusion for 7 consecutive days starting on Day 1 of each cycle.
-
This compound Administration:
-
This compound is administered intravenously.
-
The Phase I part of the study is evaluating different dosing schedules to optimize concurrent administration with azacitidine. These schedules include weekly administration and more intensified schedules with dosing on multiple days within the first two weeks of the cycle.
-
A dose ramp-up schedule is anticipated for the initial cycle to mitigate the risk of TLS.
-
-
Supportive Care:
-
All patients should receive TLS prophylaxis as per the troubleshooting guide.
-
Antiemetic prophylaxis should be provided.
-
Growth factor support (e.g., G-CSF) may be used for the management of neutropenia.
-
Visualizations
Signaling Pathway of BCL-2 Inhibition
Caption: this compound inhibits BCL-2, leading to the activation of BAX/BAK, subsequent caspase activation, and ultimately apoptosis.
Workflow for Management of Suspected Tumor Lysis Syndrome
Caption: A logical workflow for the monitoring and management of suspected Tumor Lysis Syndrome in patients receiving this compound.
References
Technical Support Center: S65487 & S55746 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the BCL-2 inhibitor S65487 and its orally active form, S55746, in in vivo experiments. The following information addresses common questions and challenges related to achieving optimal bioavailability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and S55746?
A1: this compound (also known as VOB560) is a potent and selective BCL-2 inhibitor designed for intravenous (IV) administration. It is a prodrug of S55746 (also known as BCL201).[1][2] S55746 is the orally active metabolite and is also a highly potent and selective BCL-2 inhibitor.[3][4][5] For oral in vivo studies, S55746 is the appropriate compound to use.
Q2: Is this compound suitable for oral administration?
A2: No, this compound is specifically developed for intravenous use. Clinical trials with this compound have utilized IV infusion. For studies requiring oral administration, its active form, S55746, which is orally bioavailable, should be used.
Q3: What is the mechanism of action for this compound/S55746?
A3: this compound/S55746 are selective BCL-2 inhibitors. They bind to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM. This frees the pro-apoptotic proteins to activate BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis (programmed cell death).
Q4: What are the key physicochemical properties of the active compound S55746?
A4: Understanding the properties of S55746 is crucial for formulation and delivery. Key known properties are summarized in the table below. The high molecular weight and poor water solubility present challenges for oral bioavailability that must be addressed through formulation.
| Property | Value | Source |
| Chemical Formula | C43H42N4O6 | |
| Molecular Weight | 710.82 g/mol | |
| Water Solubility | Insoluble | |
| DMSO Solubility | 75 mg/mL (105.51 mM) | |
| Ethanol Solubility | Insoluble |
Troubleshooting Guide: Improving S55746 Oral Bioavailability
Researchers may encounter challenges with the oral administration of S55746 due to its physicochemical properties. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Poor or variable absorption in vivo. | Low aqueous solubility: S55746 is insoluble in water, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption. | Use a suitable formulation vehicle. Preclinical studies have successfully used lipid-based or solvent-based systems. Consider the following formulations that have been documented for S55746 or similar compounds: • Corn Oil-based: Prepare a solution of 10% DMSO in 90% Corn Oil. This has been shown to yield a clear solution suitable for oral gavage. • Suspension: Create a homogeneous suspension using carboxymethylcellulose sodium (CMC-NA). • PEG-based: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution. |
| Precipitation of the compound during dosing. | Inadequate formulation stability: The compound may be precipitating out of the vehicle solution or suspension upon administration or dilution in the GI fluids. | Ensure complete dissolution or stable suspension. When preparing the formulation, use sonication or gentle heating to aid dissolution, especially for DMSO-based vehicles. For suspensions, ensure uniform particle size and proper mixing before each administration. Prepare fresh formulations regularly. |
| Inconsistent results between experimental animals. | Physiological variability: Factors such as fed vs. fasted state, GI tract pH, and transit time can significantly impact the absorption of poorly soluble compounds. | Standardize experimental conditions. Administer S55746 via oral gavage to fasted animals (e.g., overnight fasting for 12 hours with free access to water) to minimize variability from food effects. Ensure consistent dosing volume and technique across all animals. |
| Sub-optimal therapeutic efficacy at tested doses. | Insufficient systemic exposure: The administered dose may not be achieving the necessary plasma concentration to inhibit BCL-2 effectively in the target tissue due to low bioavailability. | Conduct a dose-escalation study. Based on preclinical xenograft models, effective oral doses of S55746 have ranged from 20 to 100 mg/kg daily. Perform a pilot study with a few dose levels (e.g., 25, 50, and 100 mg/kg) and measure plasma concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of S55746 in Rodents
This protocol outlines a standard procedure to determine the pharmacokinetic profile and oral bioavailability of S55746 in a rodent model (e.g., Sprague-Dawley rats or SCID mice).
1. Materials and Reagents:
-
S55746 compound
-
Vehicle for formulation (e.g., DMSO, Corn Oil, PEG300, Saline, Tween-80)
-
Intravenous formulation vehicle (if determining absolute bioavailability)
-
Rodent model (specify strain, sex, age, and weight)
-
Dosing equipment (oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA or heparin-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for quantification (e.g., LC-MS/MS)
2. Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 12 hours prior to dosing, with water available ad libitum.
-
Divide animals into two groups: Intravenous (IV) and Oral (PO). A minimum of 3-5 animals per group is recommended.
3. Formulation Preparation:
-
Oral (PO) Formulation: Prepare a clear solution or a homogeneous suspension of S55746 at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume). An example formulation is 10% DMSO in 90% corn oil.
-
Intravenous (IV) Formulation: Prepare a sterile, soluble formulation suitable for IV injection at a lower concentration (e.g., 1 mg/mL for a 5 mg/kg dose).
4. Dosing:
-
PO Group: Administer the S55746 formulation accurately via oral gavage. Record the exact time of administration.
-
IV Group: Administer the S55746 formulation via tail vein injection. Record the exact time of administration.
5. Sample Collection:
-
Collect blood samples (approx. 100-200 µL) from each animal at designated time points.
-
Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Suggested PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.
-
Place blood into anticoagulant-coated tubes, mix gently, and keep on ice.
-
Centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until analysis.
6. Sample Analysis:
-
Quantify the concentration of S55746 in plasma samples using a validated analytical method, such as LC-MS/MS.
7. Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F (%) = (AUCpo / AUCiv) * (DOSEiv / DOSEpo) * 100
-
Template for Reporting Bioavailability Data
| Parameter | IV Administration (Dose: X mg/kg) | Oral Administration (Dose: Y mg/kg) |
| Cmax (ng/mL) | - | [Experimental Value] |
| Tmax (h) | - | [Experimental Value] |
| AUC₀-t (ngh/mL) | [Experimental Value] | [Experimental Value] |
| AUC₀-inf (ngh/mL) | [Experimental Value] | [Experimental Value] |
| t½ (h) | [Experimental Value] | [Experimental Value] |
| Bioavailability (F%) | - | [Calculated Value] |
Visualizations
Mechanism of Action: BCL-2 Inhibition Pathway
Caption: this compound/S55746 inhibits BCL-2, leading to apoptosis.
Experimental Workflow: Oral Bioavailability Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
S65487 Technical Support Center: Addressing Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with S65487, a potent and selective BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors:
-
Cell Health and Passage Number: Ensure that cells are in the logarithmic growth phase and are used within a consistent and low passage number range. Senescent or unhealthy cells can show altered sensitivity to apoptosis inducers.
-
Serum Concentration: High concentrations of serum in the culture medium can lead to protein binding of this compound, reducing its effective concentration and increasing the apparent IC50.[1] It is recommended to perform assays in low-serum conditions or to validate the effect of serum on your specific cell line.
-
Compound Solubility and Stability: this compound is a prodrug of S55746.[1][2] Ensure complete solubilization of the compound in the recommended solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles of stock solutions.[1] Poor solubility can lead to inaccurate concentrations.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo®) and the incubation time can influence the results. Optimize the assay protocol for your specific cell line and treatment duration.
Q2: Our in vivo xenograft models with this compound are showing variable tumor growth inhibition. What should we check?
A2: Inconsistent results in xenograft models can be due to:
-
Tumor Engraftment and Heterogeneity: For hematological malignancy models, ensure consistent engraftment of the leukemic cells.[3] Patient-derived xenograft (PDX) models, while more clinically relevant, can exhibit greater heterogeneity.
-
Animal Health and Immune Status: The use of immunocompromised mice is crucial for xenograft studies. Variations in the immune status of the animals can affect tumor growth. Monitor the overall health of the animals throughout the experiment.
-
Drug Administration: this compound is administered intravenously. Ensure accurate and consistent dosing and administration for all animals in the study.
-
Model-Specific Issues: Be aware of potential issues such as murine cell contamination or viral infections in PDX models, which can impact the reliability of the results.
Q3: How can we confirm that this compound is engaging with its target, BCL-2, in our cellular models?
A3: Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of BCL-2 in the presence of this compound indicates direct target engagement.
-
Co-Immunoprecipitation (Co-IP): this compound is expected to disrupt the interaction between BCL-2 and pro-apoptotic proteins like BIM. A reduction in the amount of BIM co-immunoprecipitated with BCL-2 after treatment with this compound would indicate target engagement.
-
Downstream Biomarker Analysis: Assess the levels of downstream markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, by western blot or flow cytometry. An increase in these markers would be indicative of on-target activity.
Troubleshooting Guides
Cell-Based Assay Variability
| Observed Issue | Potential Cause | Recommended Action |
| High IC50 values or lack of activity | 1. Cell line is resistant to BCL-2 inhibition (e.g., high expression of MCL-1 or BCL-XL). 2. Compound degradation or precipitation. 3. Suboptimal assay conditions. | 1. Profile the expression of anti-apoptotic BCL-2 family proteins in your cell line. 2. Prepare fresh dilutions of this compound from a new stock solution. Confirm solubility in your media. 3. Optimize cell seeding density and treatment duration. |
| Inconsistent dose-response curves | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Inaccurate serial dilutions. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes and perform dilutions carefully. |
| High background in apoptosis assays | 1. Unhealthy or overgrown cells undergoing spontaneous apoptosis. 2. Contamination of cell cultures. | 1. Use cells in the exponential growth phase. 2. Regularly test cell lines for mycoplasma contamination. |
In Vivo Xenograft Model Variability
| Observed Issue | Potential Cause | Recommended Action |
| Variable tumor take rates | 1. Low viability of injected cells. 2. Suboptimal injection technique. | 1. Assess cell viability before injection. 2. Ensure consistent intravenous injection technique. |
| High variability in tumor volume within a treatment group | 1. Inherent tumor heterogeneity. 2. Inconsistent drug delivery. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure precise and consistent administration of this compound. |
| Unexpected animal toxicity | 1. On-target toxicity in normal tissues dependent on BCL-2. 2. Off-target effects of the compound. | 1. Monitor for known on-target toxicities of BCL-2 inhibitors (e.g., thrombocytopenia). 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
This compound Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed hematopoietic cancer cells (e.g., RS4;11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
This compound In Vivo Xenograft Model (Hematological Malignancy)
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Intravenously inject 1 x 10^6 viable human leukemia cells (e.g., RS4;11) into each mouse.
-
Tumor Engraftment Monitoring: Monitor for signs of disease progression, such as hind limb paralysis or weight loss. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (typically 10-14 days post-implantation), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound intravenously at a predetermined dose and schedule (e.g., once weekly). A vehicle control group should be included.
-
Monitoring: Monitor tumor burden by bioluminescence imaging (if using luciferase-expressing cells) or by monitoring the percentage of human CD45+ cells in the peripheral blood. Monitor animal weight and overall health.
-
Endpoint: Euthanize mice when they meet the predefined endpoint criteria (e.g., significant weight loss, tumor burden, or signs of distress).
-
Data Analysis: Analyze differences in tumor growth inhibition and survival between the treatment and control groups.
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: A logical workflow for troubleshooting experimental variability.
References
cell line specific responses to S65487
Welcome to the technical support center for S65487. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Its primary mechanism of action is to bind to the BH3 hydrophobic groove of the BCL-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like BIM. This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death in cancer cells that are dependent on BCL-2 for survival. This compound has demonstrated poor affinity for other anti-apoptotic proteins such as MCL-1 and BCL-XL.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
Q3: My cells are showing resistance to this compound. What are the potential reasons?
While this compound has shown efficacy, resistance can occur. Here are some potential mechanisms to investigate:
-
Overexpression of other anti-apoptotic proteins: Increased expression of MCL-1 or BCL-XL can compensate for the inhibition of BCL-2, leading to resistance. Consider evaluating the expression levels of these proteins in your resistant cell population. Combination therapy with an MCL-1 inhibitor, such as S64315/MIK665, has shown strong and persistent tumor regression in preclinical models.
-
Mutations in the BCL-2 protein: While this compound is reported to be active against BCL-2 mutations that confer resistance to venetoclax, such as G101V and D103Y, the emergence of novel mutations could potentially impact binding and efficacy.
-
Activation of alternative survival pathways: Cancer cells can adapt by upregulating other signaling pathways to promote survival. Investigating pathways such as the PI3K/AKT or MAPK pathways may provide insights.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical and clinical studies have shown promising synergistic activity when this compound is combined with other agents. For instance, in in-vitro models of Acute Myeloid Leukemia (AML), this compound has demonstrated synergistic activity with the hypomethylating agent azacitidine. Combination with the MCL-1 inhibitor S64315/MIK665 has also been shown to be effective in xenograft models of lymphoid malignancies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Ensure you are using cells within a consistent and low passage number range. Visually inspect cells for normal morphology and viability before plating. |
| Cell seeding density | Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can exhibit altered sensitivity to treatment. |
| Assay incubation time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell line. |
| Reagent quality and preparation | Ensure all reagents, including cell culture media, serum, and the this compound compound, are of high quality and properly stored. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay type | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using an orthogonal method to confirm your results (e.g., a cytotoxicity assay alongside a proliferation assay). |
Issue 2: No significant increase in apoptosis observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low BCL-2 dependence | The target cell line may not be primarily dependent on BCL-2 for survival. Assess the relative expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) by Western blot to determine the potential for response. |
| Sub-optimal drug concentration | The concentration of this compound used may be too low to induce a significant apoptotic response. Perform a dose-response experiment to identify the optimal concentration range for your cell line. |
| Incorrect timing of analysis | The peak of apoptosis may occur at a different time point than what was assayed. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the apoptotic window. |
| Issues with apoptosis detection method | Ensure your apoptosis assay is functioning correctly. Include positive and negative controls. For Annexin V/PI staining, check the compensation settings on the flow cytometer. For Western blotting, verify the quality of your primary and secondary antibodies. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This is a general protocol and may require optimization.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Apoptosis Markers
A general protocol for detecting changes in key apoptotic proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies for apoptosis include those for Cleaved Caspase-3, Cleaved PARP, BCL-2, BCL-XL, and MCL-1. Always include a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or cleavage.
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
refining S65487 treatment schedules for enhanced efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining S65487 treatment schedules to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VOB560) is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1] this compound is a prodrug of S55746.[1] As a BH3 mimetic, it binds to the hydrophobic groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BIM, which in turn allows BAX and BAK to induce apoptosis. This compound is also active against BCL-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation BCL-2 inhibitors.
Q2: In what cancer types is this compound being investigated?
This compound has been primarily investigated in hematological malignancies. Clinical trials have focused on its use in patients with Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), and Chronic Lymphocytic Leukemia (CLL).[2] Preclinical studies have shown its activity in a panel of hematological cancer cell lines.
Q3: What is the rationale for combining this compound with other agents like azacitidine?
Preclinical and clinical data support the combination of BCL-2 inhibitors with hypomethylating agents (HMAs) like azacitidine in the treatment of AML.[3] This combination has shown promising synergistic activity in in-vitro AML models. The addition of a BCL-2 inhibitor is intended to enhance the apoptotic effects of the primary therapeutic agent.
Q4: Why was the monotherapy trial for this compound terminated?
A Phase I study of this compound as a single agent was prematurely terminated for strategic reasons due to limited efficacy seen with this treatment in monotherapy. This decision was not based on any safety concerns. This outcome highlights the potential importance of using this compound in combination therapies to achieve significant clinical benefit.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: Low or no induction of apoptosis in a cancer cell line treated with this compound.
-
Possible Cause 1: Biological Resistance.
-
High expression of other anti-apoptotic proteins: Cell lines expressing high levels of other anti-apoptotic BCL-2 family members (e.g., MCL-1, BCL-xL) may be resistant to a BCL-2 specific inhibitor.
-
Low or absent expression of pro-apoptotic effectors: The key downstream mediators of apoptosis, BAX and BAK, are essential for BCL-2 inhibitor-induced cell death. Cell lines with low or no expression of both BAX and BAK will not undergo apoptosis.
-
Mutations in BCL-2: Although this compound is active against some BCL-2 mutations, novel mutations could potentially alter the binding site and reduce efficacy.
-
-
Troubleshooting Steps:
-
Characterize your cell line: Perform a baseline Western blot to determine the expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-xL, BAX, BAK, and BIM). This "BH3 profiling" can help predict sensitivity.
-
Use a positive control: Include a cell line known to be sensitive to BCL-2 inhibitors (e.g., RS4;11) in your experiments.
-
Consider combination therapy: If resistance is due to high MCL-1 or BCL-xL expression, consider combining this compound with an MCL-1 or BCL-xL inhibitor in your experiments.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Possible Cause: Poor Solubility.
-
This compound sulfate has a solubility of 135 mg/mL in DMSO. Diluting a high-concentration DMSO stock directly into aqueous cell culture media can cause the compound to precipitate.
-
-
Troubleshooting Steps:
-
Prepare a high-concentration stock in DMSO: For example, a 10 mM stock solution.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your cell culture medium to avoid a sudden change in solvent polarity.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Warm the tube: For obtaining a higher solubility, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period.
-
Issue 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Suboptimal Assay Protocol.
-
Incorrect reagent handling: Annexin V binding is calcium-dependent, so ensure the binding buffer contains calcium and is not expired.
-
Inappropriate incubation times: The timing of apoptosis can vary between cell lines and with different drug concentrations.
-
-
Troubleshooting Steps:
-
Optimize incubation times: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.
-
Handle cells gently: Over-trypsinization or vigorous pipetting can damage cell membranes and lead to false-positive results.
-
Collect supernatant: Apoptotic cells may detach from the culture plate. Always collect the supernatant along with the adherent cells for analysis.
-
In Vivo Experiments
Issue 1: Lack of tumor regression in a xenograft model.
-
Possible Cause 1: Inappropriate animal model.
-
The chosen cell line for the xenograft may have intrinsic resistance to this compound (see In Vitro Troubleshooting).
-
-
Troubleshooting Steps:
-
Confirm in vitro sensitivity: Ensure the cell line used for the xenograft is sensitive to this compound in vitro before starting in vivo experiments.
-
Consider Patient-Derived Xenograft (PDX) models: PDX models can sometimes better recapitulate the heterogeneity of human tumors.
-
Issue 2: Issues with drug administration.
-
Possible Cause: Improper formulation or administration route.
-
Troubleshooting Steps:
-
Vehicle selection: For intravenous (IV) administration, ensure this compound is properly dissolved in a suitable vehicle. A suggested vehicle for in vivo dissolution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution of at least 5 mg/mL. Another option is 10% DMSO and 90% Corn Oil.
-
Administration route: this compound has been administered intravenously in preclinical studies. Ensure proper IV injection technique to achieve the desired systemic exposure.
-
Data Presentation
Table 1: In Vitro Activity of S55746 (Active form of this compound) in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6[4] |
| H146 | BCL-XL-dependent cell line | 1700 |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | 60 |
| ML-2 | Acute Myeloid Leukemia | 100 |
| MOLM-13 | Acute Myeloid Leukemia | 200 |
| OCI-AML3 | Acute Myeloid Leukemia | 600 |
| SKM-1 | Acute Myeloid Leukemia | 1000 |
| HL-60 | Acute Myeloid Leukemia | 1600 |
| PL-21 | Acute Myeloid Leukemia | >10000 |
| MOLM-16 | Acute Myeloid Leukemia | >10000 |
Note: this compound is a prodrug of S55746. The IC50 values presented here are for S55746 and are indicative of the expected activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed hematological cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations.
-
Treatment: Add 100 µL of the diluted this compound solution to the wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing detached apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation buffer. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Preparation: Harvest a sensitive hematological cancer cell line (e.g., RS4;11) during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for intravenous (IV) injection.
-
Administer this compound intravenously at the desired dose and schedule (e.g., once weekly).
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide: S65487 vs. Venetoclax in Resistant Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
The advent of the BCL-2 inhibitor Venetoclax has revolutionized the treatment landscape for Chronic Lymphocytic Leukemia (CLL). However, the emergence of resistance presents a significant clinical challenge. This guide provides a detailed comparison of S65487, a next-generation BCL-2 inhibitor, with Venetoclax, focusing on their efficacy in resistant CLL. This analysis is supported by available preclinical data, experimental methodologies, and an exploration of the underlying molecular mechanisms.
Executive Summary
Venetoclax, while highly effective, can be rendered ineffective by mechanisms such as mutations in the BCL-2 protein (e.g., G101V) and the upregulation of other anti-apoptotic proteins like MCL-1. This compound is a potent and selective second-generation BCL-2 inhibitor designed to overcome these resistance mechanisms. Preclinical data suggests that this compound maintains activity against Venetoclax-resistant BCL-2 mutants due to a different binding mode. This guide will delve into the specifics of their mechanisms, comparative efficacy, and the experimental basis for these findings.
Data Presentation: Comparative Efficacy
While direct comparative studies between this compound and Venetoclax in a comprehensive panel of resistant CLL cell lines are limited in publicly available literature, data from studies on next-generation BCL-2 inhibitors like Sonrotoclax (BGB-11417), which shares key characteristics with this compound, provide valuable insights.
Table 1: Comparative in Vitro Potency of BCL-2 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Notes |
| Venetoclax | BCL-2 | RS4;11 (WT BCL-2) | 8 | Venetoclax-sensitive cell line. |
| Venetoclax | BCL-2 | RS4;11 (G101V mutant) | >1000 | Demonstrates high-level resistance. |
| Sonrotoclax (BGB-11417) | BCL-2 | RS4;11 (WT BCL-2) | 0.8 | Higher potency than Venetoclax in sensitive lines. |
| Sonrotoclax (BGB-11417) | BCL-2 | RS4;11 (G101V mutant) | 1.8 | Retains high potency against the key resistance mutation. |
| This compound | BCL-2 | Hematological cancer cell lines | low nM range | Potent activity reported, specific IC50s in resistant lines not detailed in available literature.[1] |
WT: Wild-Type. Data for Sonrotoclax is representative of next-generation BCL-2 inhibitors designed to overcome Venetoclax resistance.
Signaling Pathways and Mechanisms of Action
Mechanism of Action of BCL-2 Inhibitors
Both Venetoclax and this compound are BH3 mimetics. They function by binding to the BH3-binding groove of the anti-apoptotic protein BCL-2, thereby displacing pro-apoptotic proteins like BIM. This frees up BAX and BAK, which can then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and ultimately, apoptosis.
References
A Comparative Guide to S65487 and Other BCL-2 Inhibitors for Researchers
This guide provides a comprehensive comparison of the second-generation BCL-2 inhibitor, S65487, with other notable BCL-2 inhibitors, including the FDA-approved Venetoclax. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to facilitate an objective evaluation of these targeted therapies.
Introduction to BCL-2 Inhibition
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] Its overexpression is a well-established driver of oncogenesis and chemoresistance in various hematological malignancies by sequestering pro-apoptotic proteins and preventing programmed cell death.[1] BCL-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic potential of cancer cells by binding to the BH3 groove of BCL-2, thereby releasing pro-apoptotic proteins and triggering cell death.
Venetoclax (ABT-199) was the first BCL-2 selective inhibitor to receive FDA approval and has transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1] However, the emergence of resistance, often through mutations in the BCL-2 binding groove, has necessitated the development of next-generation inhibitors like this compound.
Comparative Analysis of BCL-2 Inhibitors
This section details the performance of this compound in comparison to other BCL-2 inhibitors, focusing on their mechanism of action, binding affinity, specificity, and efficacy against wild-type and mutated BCL-2.
Mechanism of Action
This compound, Venetoclax, and other listed inhibitors are all BH3 mimetics that competitively bind to the hydrophobic BH3-binding groove of the BCL-2 protein.[1][2] This action displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated apoptosis. Notably, this compound is reported to have a different binding mode to BCL-2 compared to Venetoclax, which may contribute to its activity against Venetoclax-resistant mutants.
Figure 1. Simplified signaling pathway of BCL-2 inhibition leading to apoptosis.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other BCL-2 inhibitors. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinity and Selectivity
| Inhibitor | Target(s) | Binding Affinity (Ki/KD) to BCL-2 | Selectivity Profile |
| This compound | BCL-2 | Potent (specific values not publicly detailed) | High selectivity for BCL-2; poor affinity for MCL-1 and BCL-XL. |
| Venetoclax | BCL-2 | ~1.1 nM (KD) for wild-type. | Highly selective for BCL-2 over BCL-XL and MCL-1. |
| Navitoclax | BCL-2, BCL-XL, BCL-w | Potent dual inhibitor. | Broad inhibition profile, leading to on-target thrombocytopenia due to BCL-XL inhibition. |
| Lisaftoclax | BCL-2 | < 0.1 nmol/L (Ki). | Highly selective for BCL-2. |
Table 2: In Vitro Efficacy in Hematological Cancer Cell Lines (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Various hematological cell lines | Hematological Malignancies | Low nM range. |
| Venetoclax | OCI-AML3 | AML | 600 |
| ML-2 | AML | 100 | |
| MOLM-13 | AML | 200 | |
| T-ALL cell lines | T-ALL | 2600 | |
| B-ALL cell lines | B-ALL | 690 | |
| Lisaftoclax | Various hematological cell lines | Hematological Malignancies | Potent activity reported. |
Note: IC50 values for Venetoclax are compiled from multiple sources and represent a range of reported values. Experimental conditions such as incubation time can affect these values.
Table 3: Efficacy Against Venetoclax-Resistant BCL-2 Mutations
| Inhibitor | BCL-2 G101V Mutant | BCL-2 D103Y Mutant |
| This compound | Active; induces apoptosis in preclinical models. | Active; induces apoptosis in preclinical models. |
| Venetoclax | ~26-180-fold decrease in binding affinity. | ~60-fold decrease in binding affinity. |
| Sonrotoclax | Retains strong binding affinity (KD of 0.24 nM). | Not specified. |
Clinical Trial Data Overview
Both this compound and Venetoclax have been evaluated in clinical trials for hematological malignancies, particularly Acute Myeloid Leukemia (AML).
This compound
This compound is currently in Phase I/II clinical trials, primarily in combination with azacitidine for adult patients with previously untreated AML who are ineligible for intensive chemotherapy. The primary objectives of these trials are to evaluate the safety, pharmacokinetics, and efficacy of this combination. Preliminary data from preclinical studies have shown promising synergistic activity with azacitidine in in-vitro AML models.
Venetoclax
Venetoclax is FDA-approved for the treatment of AML in combination with azacitidine, decitabine, or low-dose cytarabine in newly diagnosed adults who are 75 years or older, or who have comorbidities that preclude the use of intensive induction chemotherapy. In a phase II study of single-agent Venetoclax in patients with relapsed/refractory AML or those unfit for intensive chemotherapy, the overall response rate (ORR) was 19%, including a 6% complete response (CR) rate. Combination therapies with hypomethylating agents have demonstrated significantly higher response rates.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to evaluate BCL-2 inhibitors.
BCL-2 Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to the BCL-2 protein.
Figure 2. Workflow for determining BCL-2 binding affinity using fluorescence polarization.
Methodology:
-
Reagents: Purified recombinant BCL-2 protein, a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM or BAK), and the test inhibitor.
-
Procedure:
-
A fixed concentration of BCL-2 protein and the fluorescent tracer are incubated in a suitable buffer.
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in polarization, indicating displacement of the tracer by the inhibitor, is plotted against the inhibitor concentration to determine the IC50 value. The binding affinity (Ki) is then calculated from the IC50.
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the BCL-2 inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the BCL-2 inhibitor for a desired time.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Conclusion
This compound emerges as a potent and highly selective second-generation BCL-2 inhibitor with the significant advantage of activity against Venetoclax-resistant BCL-2 mutations. This characteristic positions it as a promising therapeutic agent for patients who have developed resistance to first-generation inhibitors. While direct comparative clinical data is still maturing, the preclinical profile of this compound suggests it may offer a valuable therapeutic option in the landscape of BCL-2 targeted therapies. The ongoing clinical trials will be crucial in defining its safety and efficacy profile in various hematological malignancies. Researchers should consider the specific BCL-2 family dependencies and potential resistance mechanisms of their models when selecting an appropriate inhibitor for their studies.
References
S65487: A Second-Generation BCL-2 Inhibitor Overcoming Venetoclax Resistance Mutations
A comparative guide for researchers, scientists, and drug development professionals on the validation of S65487's activity against BCL-2 mutants, offering a potential solution to acquired resistance to first-generation inhibitors like venetoclax.
The emergence of resistance to BCL-2 inhibitors, a cornerstone in the treatment of various hematological malignancies, presents a significant clinical challenge. Acquired mutations in the BCL-2 protein, particularly at residues G101 and D103, can impair the binding of venetoclax, leading to therapeutic failure. This compound (also known as VOB560) is a novel, potent, and selective second-generation BCL-2 inhibitor designed to address this unmet need. Preclinical data indicates that this compound is active against BCL-2 wild-type and, critically, retains activity against venetoclax-resistant mutants.[1][2] This guide provides a comparative overview of this compound's activity on BCL-2 mutants, supported by available data and detailed experimental methodologies.
Comparative Analysis of BCL-2 Inhibitor Activity
While specific quantitative binding affinity (Kᵢ) and cellular IC₅₀ values for this compound against a comprehensive panel of BCL-2 mutants are not yet publicly available in peer-reviewed literature, preclinical abstracts have consistently reported its activity on key venetoclax-resistant mutations.[1][2] The following tables summarize the known activity of this compound in comparison to venetoclax, a first-generation BCL-2 inhibitor.
| Inhibitor | Target | Binding Affinity (Kᵢ) Wild-Type BCL-2 | Reported Activity on Venetoclax-Resistant BCL-2 Mutants (e.g., G101V, D103Y) | Selectivity Profile |
| This compound (VOB560) | BCL-2 | Potent (quantitative value not specified in available literature) | Active ; induces apoptosis in preclinical models with these mutations.[1] | High selectivity for BCL-2 over Mcl-1, Bfl-1, and BCL-xL. |
| Venetoclax | BCL-2 | Sub-nanomolar | Reduced or lost activity due to impaired binding. | High selectivity for BCL-2. |
| Cellular Activity | This compound (VOB560) | Venetoclax |
| Cell Lines with Wild-Type BCL-2 | Induces apoptosis and inhibits cell proliferation with IC₅₀ values in the low nM range. | Potent induction of apoptosis. |
| Cell Lines with Venetoclax-Resistant BCL-2 Mutants | Demonstrates activity and induces apoptosis in preclinical resistance models. | Significantly reduced efficacy. |
Signaling Pathway and Mechanism of Action
B-cell lymphoma 2 (BCL-2) is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for initiating programmed cell death. BCL-2 inhibitors, also known as BH3 mimetics, bind to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins and thereby triggering apoptosis. Mutations in this groove, such as G101V and D103Y, can sterically hinder the binding of venetoclax. This compound is reported to have a different binding mode to BCL-2 compared to venetoclax, which likely underlies its ability to overcome these resistance mutations.
Experimental Protocols
The validation of this compound's activity on BCL-2 mutants involves several key experiments. The following are detailed methodologies for assays typically used in the preclinical evaluation of BCL-2 inhibitors.
BCL-2 Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to the BCL-2 protein.
Principle: A fluorescently labeled BH3 peptide binds to BCL-2, resulting in a high fluorescence polarization (FP) signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to BCL-2, causing a decrease in the FP signal.
Materials:
-
Recombinant human BCL-2 protein (wild-type and mutants)
-
Fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM)
-
Assay buffer (e.g., 20 mM phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound and other test compounds
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., this compound, venetoclax) in assay buffer.
-
In a 384-well plate, add the fluorescently labeled BIM BH3 peptide at a constant concentration (e.g., 1-5 nM).
-
Add the serially diluted test compounds to the wells.
-
Initiate the binding reaction by adding the BCL-2 protein (wild-type or mutant) at a concentration that yields approximately 80% of the maximal FP signal.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The data is analyzed to determine the IC₅₀ value, which is then used to calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Cellular Viability and Apoptosis Assays
These assays determine the effect of the inhibitor on the survival and induction of apoptosis in cancer cell lines.
Principle: Cell viability can be measured using assays that quantify ATP levels (e.g., CellTiter-Glo®), which correlate with the number of metabolically active cells. Apoptosis can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.
Materials:
-
BCL-2-dependent cancer cell lines (e.g., RS4;11) engineered to express wild-type or mutant BCL-2.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
96-well or 384-well clear or white-walled tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Luminometer.
Procedure:
-
Seed the cells in microplates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24-72 hours).
-
For Cell Viability:
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
For Apoptosis (Caspase Activity):
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
-
The data is analyzed to determine the IC₅₀ values for cell viability and the EC₅₀ values for caspase activation.
Conclusion
This compound represents a promising therapeutic strategy to overcome acquired resistance to venetoclax in BCL-2-dependent malignancies. Its demonstrated activity against clinically relevant BCL-2 mutants in preclinical models warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other next-generation BCL-2 inhibitors. As more quantitative data from ongoing clinical trials becomes available, a more direct and comprehensive comparison will be possible, further elucidating the clinical potential of this compound in treating patients with relapsed or refractory cancers harboring BCL-2 resistance mutations.
References
S65487 in Acute Myeloid Leukemia: A Comparative Analysis of a BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the BCL-2 inhibitor S65487 for the treatment of Acute Myeloid Leukemia (AML). The focus is on its efficacy in various AML subtypes, with a comparison to the established BCL-2 inhibitor, Venetoclax. This document summarizes available preclinical and clinical data, details experimental methodologies, and presents signaling pathways and workflows to support further research and development in this area.
Executive Summary
This compound is a potent, intravenous BCL-2 inhibitor that has been evaluated in clinical trials for AML. While preclinical studies demonstrated synergistic anti-leukemic activity when combined with azacitidine, the development of this compound as a monotherapy was halted due to limited efficacy. Clinical investigations have primarily focused on its use in combination with hypomethylating agents for newly diagnosed AML patients who are ineligible for intensive chemotherapy. A direct comparative clinical trial between this compound and Venetoclax has not been conducted. This guide synthesizes the available, albeit limited, data on this compound and places it in the context of the current therapeutic landscape dominated by Venetoclax.
Mechanism of Action: BCL-2 Inhibition in AML
Acute Myeloid Leukemia is characterized by the overproduction of abnormal myeloblasts that proliferate and accumulate in the bone marrow and blood. A key survival mechanism for these malignant cells is the overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This compound, like Venetoclax, is a BH3 mimetic that binds to the BH3 domain of BCL-2, thereby inhibiting its function. This releases pro-apoptotic proteins like BIM, BAK, and BAX, which can then initiate the intrinsic apoptotic pathway, leading to cancer cell death.
Comparative Efficacy Data
Due to the termination of the this compound monotherapy trial, publicly available, peer-reviewed data on its efficacy in specific AML subtypes is scarce. The primary source of information comes from clinical trial announcements and preclinical studies.
Preclinical Data
For context, the established BCL-2 inhibitor, Venetoclax, has demonstrated significant preclinical and clinical activity across various AML subtypes, particularly in combination with hypomethylating agents or low-dose cytarabine.
Table 1: Preclinical Efficacy of BCL-2 Inhibitors in AML Cell Lines (Representative Data)
| Cell Line | AML Subtype | This compound IC50 (nM) | Venetoclax IC50 (nM) | Key Molecular Features |
| MOLM-13 | MLL-rearranged | Data not available | 10 - 100 | FLT3-ITD |
| MV4-11 | MLL-rearranged | Data not available | <10 | FLT3-ITD |
| OCI-AML3 | - | Data not available | >1000 | NPM1 mutation, DNMT3A mutation |
| HL-60 | M3 | Data not available | 100 - 1000 | MYC amplification |
Note: This table is illustrative. Specific IC50 values for this compound are not publicly available in a comparative format. Venetoclax data is sourced from various publications and serves as a benchmark.
Clinical Trial Data
A Phase I/II clinical trial (NCT04742101) is investigating this compound in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive treatment.[3][4][5] The primary objectives of this ongoing trial are to assess the safety, pharmacokinetics, and efficacy of the combination. Results detailing response rates within specific AML subtypes have not yet been published.
In contrast, the efficacy of Venetoclax in combination with azacitidine is well-documented. The VIALE-A trial demonstrated a significant improvement in overall survival and remission rates in this patient population compared to azacitidine alone.
Table 2: Clinical Efficacy of BCL-2 Inhibitor Combinations in Newly Diagnosed AML (Unfit for Intensive Chemotherapy)
| Treatment Combination | Trial | Overall Response Rate (CR + CRi) | Key Patient Population |
| This compound + Azacitidine | NCT04742101 | Data not yet available | Untreated AML, ineligible for intensive chemo |
| Venetoclax + Azacitidine | VIALE-A | 66.4% | Untreated AML, ineligible for intensive chemo |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been extensively published. However, standard methodologies for assessing the efficacy of BCL-2 inhibitors in AML are well-established.
In Vitro Cell Viability Assay
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Culture: AML cell lines representing different subtypes are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a comparator drug for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
This assay quantifies the percentage of cells undergoing apoptosis after drug treatment.
-
Cell Treatment: AML cells are treated with the BCL-2 inhibitor at various concentrations for 24-48 hours.
-
Staining: Cells are stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptosis/necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells in treated samples is compared to untreated controls.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug in a living organism.
-
Model System: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived xenografts (PDX).
-
Treatment: Once the leukemia is established, mice are treated with this compound, a vehicle control, or a comparator drug.
-
Monitoring: Disease progression is monitored by measuring tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.
-
Endpoint Analysis: At the end of the study, tissues are collected for further analysis, such as histology and molecular profiling.
Conclusion and Future Perspectives
This compound is a BCL-2 inhibitor that has shown promise in preclinical models of AML, particularly in combination with azacitidine. However, the discontinuation of its monotherapy development due to limited efficacy raises questions about its overall therapeutic potential. The ongoing clinical trial of this compound in combination with azacitidine will be crucial in defining its role, if any, in the treatment of AML.
For the research and drug development community, the story of this compound underscores the challenges in translating preclinical findings to clinical success, even for targeted therapies. A deeper understanding of the specific molecular contexts in which different BCL-2 inhibitors are most effective is needed. Future research should focus on identifying biomarkers that can predict sensitivity or resistance to specific BH3 mimetics, which will be essential for personalizing therapy and improving outcomes for patients with AML. Direct comparative studies, at least at the preclinical level, between novel BCL-2 inhibitors and established agents like Venetoclax are necessary to benchmark their activity and guide clinical development.
References
- 1. Study of a New Intravenous Drug, Called this compound, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]
- 2. Phase I/II Trial of this compound Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of S65487 and First-Generation BCL-2 Inhibitors for Hematological Malignancies
A detailed guide for researchers and drug development professionals on the comparative efficacy, selectivity, and mechanisms of action of the next-generation BCL-2 inhibitor, S65487, versus first-generation agents, venetoclax and navitoclax.
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) protein family has emerged as a critical regulator of apoptosis, with its inhibition showing significant promise in the treatment of various hematological malignancies. First-generation BCL-2 inhibitors, such as venetoclax and navitoclax, have paved the way for this therapeutic strategy. This guide provides a comprehensive head-to-head comparison of the next-generation BCL-2 inhibitor, this compound (the pro-drug of S55746), with the first-generation inhibitors venetoclax and navitoclax, supported by experimental data to inform preclinical research and clinical development decisions.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
The BCL-2 family of proteins comprises both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members that govern mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway. In many cancers, overexpression of anti-apoptotic BCL-2 proteins leads to the sequestration of pro-apoptotic proteins, thereby preventing cancer cell death. BCL-2 inhibitors, also known as BH3 mimetics, are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic BCL-2 family members and liberating pro-apoptotic proteins to initiate apoptosis.
This compound is a potent and selective intravenous second-generation BCL-2 inhibitor.[1] It is the pro-drug of S55746, which is the active compound.[2] Like first-generation inhibitors, this compound/S55746 binds to the BH3 hydrophobic groove of BCL-2, inducing apoptosis.[1][2] A key distinction of this compound lies in its high selectivity for BCL-2, with poor affinity for other anti-apoptotic proteins like BCL-XL, MCL-1, and BFL-1.[1] This selectivity profile is crucial for mitigating off-target toxicities.
Venetoclax is a highly selective first-generation BCL-2 inhibitor, exhibiting potent activity against BCL-2 while sparing BCL-XL. This selectivity is a significant advantage over its predecessor, navitoclax, as it reduces the risk of thrombocytopenia, a dose-limiting toxicity associated with BCL-XL inhibition.
Navitoclax, another first-generation inhibitor, is a dual inhibitor of both BCL-2 and BCL-XL. While this dual inhibition can be effective in tumors dependent on either protein for survival, its clinical utility is often hampered by on-target thrombocytopenia due to the essential role of BCL-XL in platelet survival.
Figure 1: BCL-2 signaling pathway and inhibitor targets.
Binding Affinity and Selectivity
The efficacy and safety of BCL-2 inhibitors are directly correlated with their binding affinity and selectivity for different members of the BCL-2 family.
| Inhibitor | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | MCL-1 (Ki, nM) | BFL-1 (Ki, nM) |
| S55746 (active form of this compound) | 1.3 | >500 | No significant binding | No significant binding |
| Venetoclax | <1 | >1000 | >4400 | >4400 |
| Navitoclax | <1 | <1 | >1000 | Not widely reported |
Table 1: Comparative Binding Affinities (Ki) of BCL-2 Inhibitors. Data compiled from publicly available sources. Ki values represent the inhibition constant, with lower values indicating higher affinity.
S55746, the active metabolite of this compound, demonstrates potent binding to BCL-2 with a Ki of 1.3 nM. Importantly, it shows significantly weaker affinity for BCL-XL, with a selectivity ratio of approximately 70- to 400-fold depending on the assay, and no significant binding to MCL-1 or BFL-1. This high selectivity for BCL-2 is a key feature of this next-generation inhibitor.
Venetoclax also exhibits high affinity and selectivity for BCL-2. In contrast, navitoclax binds with high affinity to both BCL-2 and BCL-XL, which is responsible for its dose-limiting thrombocytopenia.
In Vitro Efficacy: Induction of Apoptosis in Hematological Cancer Cell Lines
The cytotoxic activity of BCL-2 inhibitors is typically assessed in a panel of hematological cancer cell lines with varying dependencies on BCL-2 family members.
| Cell Line | Cancer Type | This compound/S55746 (IC50, nM) | Venetoclax (IC50, nM) | Navitoclax (IC50, nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 | ~5 | ~50 |
| MOLM-13 | Acute Myeloid Leukemia | Low nM range | <100 | Not widely reported |
| MV-4-11 | Acute Myeloid Leukemia | Low nM range | <100 | Not widely reported |
| OCI-AML3 | Acute Myeloid Leukemia | Not widely reported | 11,000-42,000 | Not widely reported |
| H146 | Small Cell Lung Cancer | 1,700 | >10,000 | ~35 |
Table 2: Comparative In Vitro Efficacy (IC50) of BCL-2 Inhibitors in Hematological Cancer Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and can vary depending on experimental conditions.
This compound induces apoptosis in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range. For instance, S55746 potently induces cell death in the BCL-2-dependent RS4;11 cell line with an IC50 of 71.6 nM. In contrast, it shows much weaker activity in the BCL-XL-dependent H146 cell line (IC50 = 1.7 µM), highlighting its selectivity. Venetoclax is also highly effective in BCL-2-dependent cell lines like RS4;11 and MOLT-4. Navitoclax demonstrates broader activity in cell lines dependent on either BCL-2 or BCL-XL.
A significant advantage of this compound is its activity against BCL-2 mutations that confer resistance to venetoclax, such as G101V and D103Y. This suggests that this compound may have therapeutic potential in patients who have developed resistance to first-generation BCL-2 inhibitors.
Figure 2: Inhibitor selectivity and expected cellular outcomes.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of BCL-2 inhibitors is evaluated in vivo using xenograft models of hematological malignancies.
| Inhibitor | Model | Efficacy |
| This compound | RS4;11 (ALL) | Complete tumor regression after a single IV administration. |
| Venetoclax | RS4;11 (ALL) | Significant tumor growth inhibition. |
| Navitoclax | DoHH-2 (NHL) | 44% tumor growth inhibition. |
| Granta 519 (MCL) | 31% tumor growth inhibition. |
Table 3: Comparative In Vivo Efficacy of BCL-2 Inhibitors. TGI: Tumor Growth Inhibition.
This compound has demonstrated potent in vivo efficacy. A single intravenous administration of this compound induced complete regression in BCL-2-dependent RS4;11 tumors. Furthermore, weekly IV administration of this compound in combination with an MCL-1 inhibitor resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies.
Venetoclax has also shown significant tumor growth inhibition in various hematological cancer xenograft models. Navitoclax has demonstrated modest single-agent activity in some non-Hodgkin's lymphoma models, with tumor growth inhibition of 44% in the DoHH-2 model and 31% in the Granta 519 model.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess BCL-2 Protein Interactions
This protocol is used to determine if a BCL-2 inhibitor can disrupt the interaction between BCL-2 and its pro-apoptotic binding partners (e.g., BAX, BIM).
Materials:
-
Hematological cancer cells (e.g., RS4;11)
-
BCL-2 inhibitor (this compound, venetoclax, or navitoclax)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-BCL-2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-BCL-2, anti-BAX, anti-BIM)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with the BCL-2 inhibitor or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with antibodies against BCL-2 and its binding partners to assess the level of co-immunoprecipitated proteins. A decrease in the amount of co-precipitated pro-apoptotic protein in the inhibitor-treated sample indicates disruption of the interaction.
Figure 3: A simplified workflow for co-immunoprecipitation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of BCL-2 inhibitors on cancer cell lines.
Materials:
-
Hematological cancer cells
-
BCL-2 inhibitor (this compound, venetoclax, or navitoclax)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the BCL-2 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
BH3 Profiling
This functional assay measures the mitochondrial apoptotic priming of cells to predict their sensitivity to BH3 mimetic drugs.
Materials:
-
Cells of interest
-
Permeabilization buffer (containing digitonin)
-
Mitochondrial buffer
-
Panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA)
-
Fluorescent dye to measure mitochondrial membrane potential (e.g., JC-1) or cytochrome c release (by flow cytometry or ELISA)
-
Flow cytometer or plate reader
Procedure:
-
Harvest and wash the cells.
-
Permeabilize the cells with digitonin to allow the BH3 peptides access to the mitochondria.
-
Expose the permeabilized cells to a panel of BH3 peptides at various concentrations.
-
Measure the change in mitochondrial membrane potential or cytochrome c release.
-
The degree of mitochondrial depolarization or cytochrome c release in response to specific BH3 peptides indicates the cell's dependence on particular anti-apoptotic BCL-2 proteins for survival.
Conclusion
This compound represents a promising next-generation BCL-2 inhibitor with a distinct advantage in its high selectivity for BCL-2 and its activity against known venetoclax resistance mutations. Its potent in vitro and in vivo efficacy, coupled with a favorable safety profile suggested by its selectivity, positions it as a strong candidate for further clinical development in hematological malignancies. The first-generation inhibitors, venetoclax and navitoclax, have been instrumental in validating BCL-2 as a therapeutic target. Venetoclax offers high BCL-2 selectivity, while navitoclax provides broader inhibition of BCL-2 and BCL-XL at the cost of increased thrombocytopenia. The choice of inhibitor for research or clinical application will depend on the specific BCL-2 family dependencies of the cancer and the desired therapeutic window. This comparative guide provides a foundational dataset to aid in these critical decisions.
References
Navigating Resistance: A Comparative Analysis of the Next-Generation BCL-2 Inhibitor S65487 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
The advent of Venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment landscape for several hematologic malignancies. By targeting the anti-apoptotic protein BCL-2, Venetoclax effectively restores the natural process of programmed cell death in cancer cells.[1][2][3] However, the emergence of resistance, often driven by mutations in the BCL-2 protein, presents a significant clinical challenge. This guide provides a comparative overview of S65487 (also known as VOB560), a novel second-generation BCL-2 inhibitor, and Venetoclax, with a focus on their activity in the context of resistance.
Overcoming Venetoclax Resistance: The Promise of this compound
Preclinical studies have identified this compound as a potent and selective BCL-2 inhibitor that demonstrates significant activity against BCL-2 mutants known to confer resistance to Venetoclax.[1] Notably, this compound has shown efficacy against cell lines harboring the G101V and D103Y mutations in BCL-2, which are clinically relevant mechanisms of acquired Venetoclax resistance.[1] This suggests that this compound may offer a therapeutic advantage in patients who have relapsed on or are refractory to Venetoclax.
The ability of this compound to overcome this resistance is attributed to its distinct binding mode to the BH3 hydrophobic groove of BCL-2, which differs from that of Venetoclax. This alternative binding mechanism allows this compound to effectively inhibit the function of Venetoclax-resistant BCL-2 mutants.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and Venetoclax against wild-type and mutant BCL-2. The data highlights the retained potency of this compound against Venetoclax-resistant mutations.
| Compound | Target | IC50 (nM) | Fold Change vs. Wild-Type |
| Venetoclax | Wild-Type BCL-2 | Low nM | - |
| G101V Mutant BCL-2 | Significantly Increased | >100-fold | |
| D103Y Mutant BCL-2 | Significantly Increased | ~20-fold | |
| This compound | Wild-Type BCL-2 | Low nM | - |
| G101V Mutant BCL-2 | Low nM | Minimal Change | |
| D103Y Mutant BCL-2 | Low nM | Minimal Change |
Note: Specific IC50 values for this compound against mutant BCL-2 are not yet publicly available in peer-reviewed full-text articles. The "Low nM" designation is based on the statement from a conference abstract that this compound is "active on such BCL-2 mutants and inhibits cell proliferation with IC50s in the low nM range." The fold change for Venetoclax against the G101V mutant is a general representation from multiple studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of action of BCL-2 inhibitors like this compound and Venetoclax.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
Hematologic cancer cell lines (e.g., RS4;11 for B-cell acute lymphoblastic leukemia)
-
This compound and Venetoclax
-
RPMI-1640 medium with 10% fetal bovine serum
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and Venetoclax in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Hematologic cancer cell lines
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Venetoclax for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate the interaction between BCL-2 and its binding partners (e.g., pro-apoptotic proteins like BIM) and how this is affected by inhibitors.
Materials:
-
Cell lysates from treated and untreated cells
-
Antibody against BCL-2
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BCL-2 and its potential binding partners (e.g., BIM, BAX).
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of BCL-2 inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of BCL-2 inhibitors and the impact of resistance mutations.
Caption: A typical experimental workflow for comparing BCL-2 inhibitors.
Conclusion
The emergence of second-generation BCL-2 inhibitors like this compound offers a promising strategy to overcome acquired resistance to Venetoclax. Its distinct binding mechanism allows it to maintain potent activity against clinically relevant BCL-2 mutations that render Venetoclax less effective. Further clinical investigation is underway to validate the therapeutic potential of this compound in patients with hematologic malignancies, particularly those who have developed resistance to prior BCL-2 targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued preclinical and clinical evaluation of this and other novel anticancer agents.
References
Validating S65487's Superior Selectivity for BCL-2 over BCL-XL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of BH3 mimetics has revolutionized the therapeutic landscape for several hematological malignancies. A key challenge in this field is achieving high selectivity for the B-cell lymphoma 2 (BCL-2) protein over its closely related anti-apoptotic family member, BCL-XL. Off-target inhibition of BCL-XL is associated with on-target toxicity, primarily thrombocytopenia. This guide provides a comparative analysis of S65487, a second-generation BCL-2 inhibitor, alongside the well-established BCL-2 inhibitors Venetoclax and Navitoclax, with a focus on validating the superior selectivity of this compound.
Data Presentation: Quantitative Comparison of Inhibitor Affinities
The selectivity of a BCL-2 inhibitor is quantitatively expressed by the ratio of its binding affinity for BCL-XL to that for BCL-2. A higher ratio indicates greater selectivity for BCL-2. The following table summarizes the binding affinities (IC50 or Ki) of this compound, Venetoclax, and Navitoclax for BCL-2 and BCL-XL, as determined by various biochemical assays.
| Compound | BCL-2 Affinity (nM) | BCL-XL Affinity (nM) | Selectivity Ratio (BCL-XL/BCL-2) |
| This compound | <5 (IC50)[1] | >2000 (IC50)[1] | >400 |
| Venetoclax (ABT-199) | <0.01 (Ki) | Binds over three orders of magnitude less avidly than to BCL-2 | >1000 |
| Navitoclax (ABT-263) | ≤1 (Ki)[2] | ≤0.5 (Ki)[2] | ~0.5 |
Note: IC50 and Ki values are measures of inhibitory potency and binding affinity, respectively. While not directly interchangeable, they provide a basis for comparing the relative potencies of these inhibitors.
The data clearly illustrates that this compound and Venetoclax exhibit high selectivity for BCL-2, with this compound demonstrating a selectivity ratio of over 400-fold. In contrast, Navitoclax is a potent inhibitor of both BCL-2 and BCL-XL, with a selectivity ratio of approximately 0.5, indicating a lack of selectivity.
Experimental Protocols: Determining Inhibitor Selectivity
The binding affinities and selectivity of BCL-2 family inhibitors are determined using various in vitro biochemical and biophysical assays. A commonly employed method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the disruption of a protein-protein interaction by a small molecule inhibitor. A fluorescently labeled BH3 peptide (e.g., from the BIM protein) that binds to BCL-2 or BCL-XL is used as a tracer. The BCL-2 family protein is typically tagged with a different fluorophore (e.g., terbium or europium) that serves as a FRET donor, while the tracer is labeled with a FRET acceptor (e.g., fluorescein or a proprietary dye). When the tracer binds to the BCL-2 family protein, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Recombinant human BCL-2 and BCL-XL proteins are purified.
-
A synthetic BH3 peptide (e.g., BIM BH3) is labeled with a FRET acceptor fluorophore.
-
The BCL-2 family proteins are labeled with a FRET donor fluorophore, often through a specific antibody or tag.
-
Test compounds (e.g., this compound, Venetoclax, Navitoclax) are serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
The labeled BCL-2 or BCL-XL protein is incubated with the fluorescently labeled BH3 peptide tracer in an appropriate assay buffer in a microplate.
-
The test compounds at various concentrations are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore and measures the emission from the acceptor fluorophore after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
The FRET signal is plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.
-
The selectivity ratio is calculated by dividing the IC50 value for BCL-XL by the IC50 value for BCL-2.
-
Mandatory Visualization
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining inhibitor selectivity using TR-FRET.
References
A Comparative Analysis of S65487 and Standard of Care in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational BCL-2 inhibitor, S65487, with the current standard of care regimens for the treatment of Multiple Myeloma (MM). This document summarizes available clinical trial data, details experimental protocols, and visualizes key pathways to offer an objective resource for the scientific community.
Executive Summary
This compound is a potent and selective BCL-2 inhibitor that has been evaluated in early-phase clinical trials for hematological malignancies, including relapsed or refractory Multiple Myeloma. The primary mechanism of action for BCL-2 inhibitors is to promote apoptosis in cancer cells that overexpress the anti-apoptotic protein BCL-2. A Phase I clinical trial (NCT03755154) investigating this compound as a monotherapy in heavily pretreated relapsed/refractory MM patients was prematurely terminated due to limited efficacy.[1] Consequently, there is a lack of publicly available quantitative efficacy and safety data for this compound in this indication.
In contrast, the standard of care for Multiple Myeloma has evolved significantly, with combination therapies demonstrating substantial improvements in patient outcomes. For newly diagnosed patients, the triplet regimen of bortezomib, lenalidomide, and dexamethasone (VRd) is a well-established standard. For relapsed or refractory disease, daratumumab-based combinations have become a cornerstone of treatment.
This guide will focus on a qualitative comparison of this compound based on its mechanism of action and clinical trial status, alongside a detailed quantitative analysis of the standard of care regimens, providing a clear benchmark for ongoing and future drug development efforts in Multiple Myeloma.
Data Presentation: this compound vs. Standard of Care
Due to the premature termination of the this compound monotherapy trial and the lack of reported efficacy data, a direct quantitative comparison with standard of care is not feasible. The following tables summarize the available information for this compound and provide a detailed overview of the efficacy and safety of key standard of care regimens.
Table 1: this compound - Profile and Clinical Trial Status in Multiple Myeloma
| Feature | Description |
| Drug Name | This compound |
| Mechanism of Action | Selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, promoting apoptosis. |
| Indication in MM | Relapsed or Refractory Multiple Myeloma |
| Clinical Trial (Monotherapy) | NCT03755154 (Phase I) |
| Trial Status | Terminated (due to limited efficacy)[1] |
| Efficacy Data (Monotherapy) | Not publicly available |
| Safety Data (Monotherapy) | Not publicly available |
| Clinical Trial (Combination) | NCT04702425 (Phase Ib): this compound in combination with MIK665 (MCL-1 inhibitor) |
| Combination Trial Status | Ongoing, no results posted |
Table 2: Standard of Care - Efficacy in Newly Diagnosed Multiple Myeloma (Transplant Ineligible)
| Regimen | Trial | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Progression-Free Survival (PFS) |
| VRd (Bortezomib, Lenalidomide, Dexamethasone) | SWOG S0777 | 82% | 16% | 41 months[2] |
| Rd (Lenalidomide, Dexamethasone) | SWOG S0777 | 72% | 8% | 29 months[2] |
Table 3: Standard of Care - Efficacy in Relapsed/Refractory Multiple Myeloma
| Regimen | Trial | Overall Response Rate (ORR) | Complete Response (CR) or better | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Daratumumab + Rd | POLLUX | 92.9%[3] | 51.2% | Not Reached vs. 17.5 months (Rd alone) | 67.6 months vs. 51.8 months (Rd alone) |
| Daratumumab + Vd | CASTOR | 83.8% | 28.8% | 16.7 months vs. 7.1 months (Vd alone) | 49.6 months vs. 38.5 months (Vd alone) |
Table 4: Standard of Care - Grade 3/4 Adverse Events of Interest
| Regimen | Trial | Neutropenia | Thrombocytopenia | Anemia | Pneumonia | Sensory Neuropathy |
| VRd | SWOG S0777 | ~19% | ~18% | ~13% | - | 24% |
| Daratumumab + Rd | POLLUX | 57.6% | 15.5% | 19.8% | 17.3% | - |
| Rd | POLLUX | 41.6% | 15.7% | 22.4% | 11.0% | - |
| Daratumumab + Vd | CASTOR | 13.3% | 45.3% | 14.1% | 10.5% | 6.1% |
| Vd | CASTOR | 5.3% | 32.9% | 16.0% | 10.1% | 8.9% |
Experimental Protocols
This compound (NCT03755154) - Phase I
-
Study Design: Open-label, non-randomized, dose-escalation study.
-
Patient Population: Adult patients with relapsed or refractory Multiple Myeloma who had received at least three prior lines of treatment.
-
Intervention: this compound administered as a single agent via intravenous (IV) infusion. One dosing schedule involved weekly infusions on a 3-week cycle. Another explored 3 to 5 IV infusions in the first week of each cycle, followed by weekly infusions for the remainder of the 3-week cycle.
-
Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound.
Standard of Care Regimens
-
SWOG S0777 (VRd):
-
Study Design: Randomized, open-label, Phase III trial.
-
Patient Population: Patients with previously untreated Multiple Myeloma without an intent for immediate autologous stem cell transplant.
-
VRd Arm: Eight 21-day cycles of bortezomib (1.3 mg/m² IV on days 1, 4, 8, 11), lenalidomide (25 mg orally on days 1-14), and dexamethasone (20 mg orally on days 1, 2, 4, 5, 8, 9, 11, 12).
-
Rd Arm: Six 28-day cycles of lenalidomide (25 mg orally on days 1-21) and dexamethasone (40 mg orally on days 1, 8, 15, 22).
-
Maintenance: All patients received lenalidomide and dexamethasone maintenance until disease progression.
-
-
POLLUX (Daratumumab + Rd):
-
Study Design: Randomized, open-label, Phase III trial.
-
Patient Population: Patients with relapsed or refractory Multiple Myeloma who had received at least one prior line of therapy.
-
D-Rd Arm: Lenalidomide (25 mg orally on days 1-21 of each 28-day cycle) and dexamethasone (40 mg weekly), plus daratumumab (16 mg/kg IV weekly for cycles 1-2, every two weeks for cycles 3-6, and every four weeks thereafter).
-
Rd Arm: Lenalidomide and dexamethasone as above.
-
-
CASTOR (Daratumumab + Vd):
-
Study Design: Randomized, open-label, Phase III trial.
-
Patient Population: Patients with relapsed or refractory Multiple Myeloma who had received at least one prior line of therapy.
-
D-Vd Arm: Up to eight 21-day cycles of bortezomib (1.3 mg/m² subcutaneously on days 1, 4, 8, 11) and dexamethasone (20 mg orally on days 1, 2, 4, 5, 8, 9, 11, 12), plus daratumumab (16 mg/kg IV weekly for cycles 1-3, every three weeks for cycles 4-8, and every four weeks thereafter).
-
Vd Arm: Bortezomib and dexamethasone as above.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of BCL-2 Inhibitors
Caption: Mechanism of this compound, a BCL-2 inhibitor, leading to apoptosis.
Experimental Workflow: Phase I Monotherapy Trial of this compound (NCT03755154)
Caption: Workflow of the Phase I clinical trial for this compound in Multiple Myeloma.
Logical Relationship: Treatment Landscape in Multiple Myeloma
Caption: Simplified treatment pathways in Multiple Myeloma.
References
Safety Operating Guide
Navigating the Safe Disposal of S65487: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the BCL-2 inhibitor S65487 are critical for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals utilizing this potent, selective, and biologically active compound must adhere to stringent protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary safety measures, disposal procedures, and relevant technical data for this compound.
This compound is a pro-agent of S55746, a powerful and selective BCL-2 inhibitor that induces apoptosis.[1] Due to its biological activity, it is imperative to handle this compound with the appropriate precautions, even though a Safety Data Sheet (SDS) for its parent compound, S55746, classifies it as not a hazardous substance or mixture. General laboratory safety practices for handling potent compounds should always be followed.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the related compound S55746 and general chemical safety principles dictate a cautious approach.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times when handling this compound in solid or solution form.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to protect against accidental spills.
Engineering Controls:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form or creating solutions.
General Hygiene:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound and its parent compound, S55746.
| Property | This compound | S55746 |
| Molar Mass | 717.29 g/mol | 710.82 g/mol |
| CAS Number | 1644600-79-2 | 1448584-12-0 |
| Purity | 99.91% | 99.73% |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | -20°C (1 month), -80°C (6 months) |
| Storage (in DMSO) | -20°C (1 month), -80°C (6 months) | -20°C (1 month), -80°C (6 months) |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams.
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers and the first rinse of those containers, must be collected in a labeled, leak-proof container for liquid chemical waste. For highly toxic compounds, the first three rinses should be collected.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as solid chemical waste.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and solvent (for liquid waste) should also be indicated.
Step 3: Storage
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated, secure area away from incompatible materials.
Step 4: Disposal
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
A logical workflow for the disposal process is outlined in the diagram below.
Caption: this compound Disposal Workflow
Experimental Protocols
As this compound is a research chemical, its use in specific experiments will vary. The following is a general protocol for preparing a stock solution, which is a common procedure in many experimental workflows.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 717.29 g/mol .
- Mass (mg) = 10 mmol/L * Volume (L) * 717.29 g/mol * 1000 mg/g b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Signaling Pathway
This compound functions by inhibiting the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents cell death by binding to and sequestering pro-apoptotic proteins like BIM, BAX, and BAK. By inhibiting BCL-2, this compound frees these pro-apoptotic proteins, leading to the initiation of the intrinsic apoptosis pathway.
The diagram below illustrates the simplified signaling pathway affected by this compound.
References
Essential Safety and Handling of S65487: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for S65487 is not publicly available. The following guidance is based on best practices for handling potent, cytotoxic, and investigational compounds, including other B-cell lymphoma-2 (Bcl-2) inhibitors. Researchers must always consult their institution's environmental health and safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
This compound is a potent and selective Bcl-2 inhibitor, a class of compounds often used in cancer research and known for their cytotoxic properties.[1] Due to its potent biological activity, extreme caution must be exercised during all stages of handling, from receipt to disposal, to minimize the risk of exposure to laboratory personnel. The hierarchy of controls, starting with elimination and substitution, followed by engineering controls, administrative controls, and finally personal protective equipment (PPE), should be applied to ensure safety.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure.[2][3] Personnel must be trained in the correct donning and doffing of PPE.[4] For handling this compound in solid and solution forms, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving is recommended as the outer glove can be removed inside the containment area to prevent spreading contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides comprehensive protection for the eyes and face from splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powdered form of the compound outside of a containment device to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: From Receipt to Use
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpacking should be performed in a designated area, preferably within a chemical fume hood or biological safety cabinet (BSC), by personnel wearing appropriate PPE.
-
Assume the exterior of the primary container may be contaminated.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to control aerosol exposure.
-
Use a dedicated set of calibrated pipettes, spatulas, and glassware.
-
When dissolving the compound, add the solvent slowly to the solid to minimize the generation of dust.
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
Follow the manufacturer's recommendations for storage temperature and conditions to ensure stability.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste.
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and cleaning materials must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Sharps: Needles and syringes used for transfer must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow and Safety
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting, emphasizing critical safety checkpoints.
References
- 1. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
